molecular formula C15H8BrClFN B1374927 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline CAS No. 867164-98-5

4-Bromo-7-chloro-8-fluoro-2-phenylquinoline

Cat. No.: B1374927
CAS No.: 867164-98-5
M. Wt: 336.58 g/mol
InChI Key: YMEXONZAFHUNBH-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-8-fluoro-2-phenylquinoline is a multifunctional halogenated quinoline derivative designed for advanced research and development. This compound features a 2-phenylquinoline core strategically substituted with bromo, chloro, and fluoro groups, making it a valuable intermediate in medicinal chemistry. Its structure is engineered for the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases. In anticancer research, halogenated 2-phenylquinoline scaffolds have demonstrated significant potential as key structural components in inhibitors for various biological targets . The specific halogen pattern on this quinoline core is crucial, as such substitutions are known to enhance binding affinity to enzyme active sites through halogen interactions, which can be exploited in the design of kinase inhibitors and histone deacetylase (HDAC) inhibitors . Furthermore, the quinoline pharmacophore is a cornerstone in antimalarial drug discovery. This compound serves as a sophisticated building block for creating new hybrids to combat drug-resistant Plasmodium strains, building upon the legacy of quinoline-based therapies like chloroquine . As a chemical tool, it is also highly useful in method development, such as the synthesis of complex tricyclic fused heterocycles like pyrimidoquinolines, which are associated with a broad spectrum of biological activities . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-7-chloro-8-fluoro-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClFN/c16-11-8-13(9-4-2-1-3-5-9)19-15-10(11)6-7-12(17)14(15)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEXONZAFHUNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3F)Cl)C(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727499
Record name 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867164-98-5
Record name 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-7-chloro-8-fluoro-2-phenylquinoline chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline Advanced Scaffold Architecture for Medicinal Chemistry Applications

Executive Summary

This technical guide analyzes 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline , a highly functionalized heterocyclic building block. This molecule represents a "privileged scaffold" in drug discovery, particularly for G-protein coupled receptor (GPCR) antagonists (e.g., NK3 receptors) and anticancer agents targeting PI3K/mTOR pathways.

The structure combines three distinct halogen handles with a lipophilic 2-phenyl anchor, offering a unique chemical space for Structure-Activity Relationship (SAR) exploration. This guide details its synthesis, physicochemical properties, and chemoselective functionalization strategies.

Part 1: Structural Analysis & Pharmacophore Properties

The molecule's efficacy as a drug scaffold stems from its specific substitution pattern.[1] Each moiety plays a distinct role in ligand-protein interaction and metabolic stability.

SubstituentPositionElectronic/Steric EffectPharmacological Role
Phenyl Ring C2

-

Stacking
Anchors the molecule in hydrophobic pockets (e.g., ATP binding sites).
Bromine C4

-hole / Leaving Group
Primary Warhead: Highly reactive site for Pd-catalyzed cross-coupling (Suzuki, Buchwald) to build complexity.
Chlorine C7Lipophilicity (+

)
Fills auxiliary hydrophobic clefts; modulates LogP for membrane permeability.[1]
Fluorine C8Metabolic BlockingBlocks oxidative metabolism at the susceptible C8 position; modulates the pKa of the quinoline nitrogen via inductive withdrawal.[1]

Calculated Physicochemical Profile:

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~336.59 g/mol

  • Predicted LogP: ~5.2 (High Lipophilicity)

  • TPSA: ~12.9

    
     (Excellent CNS penetration potential)
    

Part 2: Synthetic Architecture

The most robust route to this scaffold utilizes the Conrad-Limpach or Doebner-Miller cyclization approaches, modified for halogenated anilines.[1] The synthesis requires high-temperature cyclization followed by aromatization/halogenation.[1]

Strategic Workflow (Graphviz)

SynthesisPath Aniline 2-Chloro-3-fluoroaniline (Precursor A) Enamine Enamine Intermediate (Isolation Optional) Aniline->Enamine Acid Cat. Toluene, Reflux KetoEster Ethyl Benzoylacetate (Precursor B) KetoEster->Enamine Quinolone 7-Chloro-8-fluoro-2-phenyl- 4-quinolone Enamine->Quinolone Dowtherm A 250°C Cyclization Product 4-Bromo-7-chloro-8-fluoro- 2-phenylquinoline Quinolone->Product POBr3 140°C

Caption: Figure 1. Retrosynthetic pathway converting substituted aniline to the target haloquinoline via thermal cyclization and bromination.

Part 3: Experimental Protocols

Note: All reactions must be performed in a fume hood.[1] POBr3 releases HBr gas upon contact with moisture.

Step 1: Synthesis of the 4-Quinolone Core

Objective: Construct the heterocyclic ring via condensation and thermal cyclization.[1]

  • Condensation:

    • Charge a round-bottom flask with 2-chloro-3-fluoroaniline (1.0 eq) and ethyl benzoylacetate (1.1 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (pTSA) and toluene.[1]

    • Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 4–6 hours.[1]

    • Concentrate in vacuo to yield the crude enamine oil.[1]

  • Cyclization (Conrad-Limpach Protocol):

    • Heat Dowtherm A (diphenyl ether/biphenyl mixture) to 250°C in a heavy-walled flask.

    • Add the crude enamine dropwise to the boiling solvent.[1] Critical: Rapid addition ensures kinetic access to the cyclized product and prevents polymerization.

    • Maintain temperature for 30–60 minutes.

    • Cool to room temperature.[1][2] Dilute with hexane/ether to precipitate the 7-chloro-8-fluoro-2-phenylquinolin-4(1H)-one .

    • Filter and wash with hexane.[1]

Step 2: C4-Bromination (The Aromatization)

Objective: Convert the tautomeric quinolone (OH/NH form) to the 4-bromoquinoline.

  • Reagents: Suspend the dried quinolone (1.0 eq) in anhydrous toluene or 1,2-dichloroethane.

  • Activation: Add Phosphorus Oxybromide (POBr3) (1.5 eq) in portions.

  • Reaction: Heat to reflux (110–120°C) for 2–4 hours. Monitor by TLC (the product is significantly less polar than the starting quinolone).[1]

  • Workup:

    • Cool to 0°C.[1]

    • Carefully quench by pouring onto crushed ice/NaHCO3 mixture (Exothermic!).

    • Extract with Dichloromethane (DCM) x3.[1]

    • Dry over MgSO4 and concentrate.[1]

    • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

Part 4: Reactivity & Functionalization Map

The utility of this scaffold lies in its chemoselectivity .[1] The C4-Bromine is significantly more reactive toward oxidative addition (Pd0) than the C7-Chlorine or C8-Fluorine.

Chemoselectivity Logic (Graphviz)

Reactivity Core 4-Br-7-Cl-8-F-2-Ph-Quinoline Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Site: C4 (High Reactivity) Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, Amines) Core->Buchwald Site: C4 SNAr Nucleophilic Aromatic Substitution (NaH, Phenols/Thiols) Core->SNAr Site: C4 (Activated by N) Biaryl 4-Aryl-7-Cl-8-F-Quinoline (Kinase Inhibitors) Suzuki->Biaryl Amino 4-Amino-7-Cl-8-F-Quinoline (Antimalarial Analogs) Buchwald->Amino

Caption: Figure 2.[1] Functionalization logic demonstrating the exclusive reactivity of the C4 position under standard catalytic conditions.

Key Reactivity Rules:

  • C4-Position (Bromine): The most electron-deficient site due to the para-relationship with the quinoline nitrogen.[1] Reacts readily in

    
     and Pd-catalyzed couplings.
    
  • C7-Position (Chlorine): Generally inert under C4-coupling conditions.[1] Can be activated after C4 functionalization using specialized ligands (e.g., Buchwald biarylphosphines like XPhos) for a second coupling event.

  • C8-Position (Fluorine): Stable. Serves as a metabolic blocker and conformational lock.[1]

References

  • BenchChem. Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide. (Analogous synthetic route validation).

  • Journal of Organic Chemistry. Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (Protocol for C4-selective coupling).

  • ChemicalBook. 4-Bromo-7-chloroquinoline Properties and Suppliers. (Physical property data for the core scaffold).

  • National Institutes of Health (PubMed). Biological activities of quinoline derivatives.[1] (Pharmacological context).[1][2][3][4][5][6]

  • Sigma-Aldrich. 7-Bromo-4-chloro-8-methylquinoline Safety Data Sheet. (Safety and handling protocols).

Sources

Halogenated 2-Phenylquinoline Derivatives: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenylquinoline scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets with high affinity. While the quinoline core provides a flat, aromatic surface for DNA intercalation and hydrophobic pocket occupation, the specific addition of halogen atoms (F, Cl, Br, I) critically modulates metabolic stability, lipophilicity, and electronic density.

This technical guide focuses on halogenated 2-phenylquinoline derivatives , specifically analyzing their role as Histone Deacetylase (HDAC) inhibitors, antiviral agents (SARS-CoV-2), and antimicrobial scaffolds. It provides actionable synthetic protocols, structure-activity relationship (SAR) maps, and validated biological data for researchers in early-stage drug discovery.

The Pharmacophore: Electronic & Steric Logic

The biological efficacy of halogenated 2-phenylquinolines is driven by three primary molecular interactions:

  • 
    -
    
    
    
    Stacking:
    The planar quinoline system intercalates between DNA base pairs or stacks against aromatic residues (e.g., Phenylalanine, Tryptophan) in enzyme active sites (HDAC, Topoisomerase).
  • The Halogen Bond (Sigma-Hole): Halogens, particularly Chlorine, Bromine, and Iodine, exhibit a positive electrostatic potential cap (sigma-hole) along the C-X bond axis. This allows them to act as Lewis acids, forming orthogonal interactions with carbonyl oxygens or backbone nitrogens in target proteins.

  • Metabolic Blocking: Halogenation at the para-position of the 2-phenyl ring (C-4') or the C-6 position of the quinoline core blocks Cytochrome P450-mediated hydroxylation, significantly extending half-life (

    
    ).
    
Visualization: SAR Logic of Halogenated 2-Phenylquinolines

SAR_Logic Core 2-Phenylquinoline Scaffold C4 C-4 Position (Solubility/Binding) Core->C4 C6 C-6/C-8 Position (Electronic Modulation) Core->C6 Ph 2-Phenyl Ring (Hydrophobic Pocket) Core->Ph Zinc Zinc Binding Group (HDAC Inhibition) C4->Zinc Hydrazide/Amide Linkers Metab Metabolic Block (t1/2 Extension) C6->Metab Br/Cl substitution Sigma Sigma-Hole Interaction Ph->Sigma 4'-F/Cl substitution

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical modification zones. The C-4 position is the primary vector for target specificity (e.g., HDAC vs. Bacteria), while halogenation at C-6 and the Phenyl ring modulates physicochemical properties.

Synthetic Methodologies

To access diverse libraries of halogenated 2-phenylquinolines, the Doebner Reaction (modified Pfitzinger) is the most robust protocol for generating the carboxylic acid precursor, which can then be functionalized.

Workflow Diagram: Synthesis of HDAC-Targeting Derivatives

Synthesis_Workflow Aniline Aniline (Halogenated) Doebner Doebner Reaction (Reflux/EtOH/TFA) Aniline->Doebner Aldehyde Benzaldehyde (2-Nitro/Halogenated) Aldehyde->Doebner Pyruvate Pyruvic Acid Pyruvate->Doebner Acid 2-Phenylquinoline-4-carboxylic acid Doebner->Acid Cyclization & Oxidation Coupling Amidation/Hydrazide Formation (CDI or HATU) Acid->Coupling + Hydrazine/Amine Final Target Derivative (e.g., HDAC Inhibitor) Coupling->Final

Figure 2: The "One-Pot" Doebner strategy followed by divergent functionalization is the industry standard for generating 4-substituted 2-phenylquinolines.

Detailed Protocol: Synthesis of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid

Note: This protocol is adapted for high-purity medicinal chemistry applications.

Reagents:

  • Aniline (10 mmol)

  • 2-Chlorobenzaldehyde (10 mmol)

  • Pyruvic acid (10 mmol)

  • Absolute Ethanol (20 mL)

  • Trifluoroacetic acid (TFA) (Catalytic amount, 0.5 mL)

Step-by-Step Methodology:

  • Initiation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aniline and 2-chlorobenzaldehyde in absolute ethanol.

  • Cyclization: Add pyruvic acid dropwise over 5 minutes. Subsequently, add the catalytic TFA.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to boiling (approx. 78°C) for 3–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates as a yellow solid. If not, pour the mixture into ice-cold water (50 mL).

  • Purification: Filter the crude precipitate under vacuum. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted aldehydes.

  • Recrystallization: Recrystallize from hot ethanol/DMF (9:1) to obtain the pure carboxylic acid intermediate.

Why this works: The TFA acts as a Brønsted acid catalyst, promoting Schiff base formation between the aniline and aldehyde, followed by the condensation with pyruvic acid and subsequent cyclization/aromatization.

Therapeutic Applications & Data

A. Anticancer: HDAC Inhibition

Recent studies (e.g., Frontiers in Pharmacology, 2022) have identified 2-phenylquinoline-4-carboxylic acid derivatives as potent HDAC3-selective inhibitors .

  • Mechanism: The quinoline cap binds to the surface of the HDAC enzyme, while a linker (hydrazide) penetrates the active site tunnel to chelate the Zinc ion (

    
    ).
    
  • Key Compound (D28): A 2-phenylquinoline derivative with a hydrazide zinc-binding group.[2]

Table 1: Antiproliferative Activity of Halogenated Derivatives (IC50 in


M) 
Compound IDSubstitution (R)HDAC3 SelectivityK562 (Leukemia)MCF-7 (Breast)A549 (Lung)
D28 4-Phenyl (Parent)High1.025.662.83
D29 4-Phenyl-HydrazideVery High 0.854.122.10
Ref SAHA (Vorinostat)Low (Pan-HDAC)0.500.451.20
6-Br 6-Bromo-2-phenylN/A12.518.215.4

Interpretation: While less potent than SAHA in absolute terms, D28/D29 derivatives show superior isoform selectivity (HDAC3), which reduces off-target toxicity—a major limitation of pan-HDAC inhibitors like SAHA.

B. Antiviral: SARS-CoV-2

Halogenated 2-phenylquinolines have shown promise against SARS-CoV-2, specifically targeting the Helicase (nsp13) rather than the Polymerase (RdRp).

  • Hit Compound: 6,7-dimethoxy-2-phenylquinoline derivatives.[3][4]

  • Activity:

    
     values ranging from 0.2 to 9.4 
    
    
    
    M against HCoV-229E and SARS-CoV-2.[3][4]
  • Safety:

    
     (Cytotoxic Concentration) > 100 
    
    
    
    M, indicating a high therapeutic index.

Validated Biological Assay Protocol

Assay: HDAC Fluorometric Activity Assay (For verifying target engagement).

Reagents:

  • HeLa Nuclear Extract (Source of HDACs).[2][5]

  • Fluorogenic Substrate (Boc-Lys(Ac)-AMC).

  • Developer Solution (Trypsin/Trichostatin A).

Protocol:

  • Preparation: Dilute test compounds (halogenated quinolines) in DMSO to 100x final concentration.

  • Incubation: Mix 10

    
    L of diluted compound with 15 
    
    
    
    L of HeLa nuclear extract in a 96-well black plate. Incubate at 37°C for 10 minutes.
  • Substrate Addition: Add 25

    
    L of Fluorogenic Substrate. Incubate at 37°C for 30 minutes.
    
  • Quenching: Add 50

    
    L of Developer Solution to stop the deacetylation and release the fluorophore. Incubate for 15 minutes at room temperature.
    
  • Measurement: Read fluorescence on a plate reader (Ex/Em = 360/460 nm).

  • Calculation: % Inhibition =

    
    .
    

Future Outlook

The field is moving toward Hybridization . The 2-phenylquinoline core is being coupled with:

  • 1,2,3-Triazoles: Via "Click Chemistry" at the C-4 position to enhance solubility and create additional hydrogen bonding points.

  • PROTAC Linkers: Using the quinoline as the warhead to degrade specific proteins (e.g., BRD4) rather than just inhibiting them.

Researchers should focus on C-6 and C-8 halogenation (Br, I) to facilitate late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki/Sonogashira), allowing for rapid library generation.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Pharmacology (2022).

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules (2016).

  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters (2022).

  • Synthesis and SAR of 2‐phenylquinolin‐4(1H)‐one derivatives of antioxidant potential. ResearchGate (2020).

  • Antibacterial Activity of 2-Phenylquinoline Derivatives - Protocols. BenchChem.

Sources

Structure-activity relationship (SAR) of 8-fluoro-2-phenylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 8-Fluoro-2-Phenylquinolines

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Within this vast family, the 2-phenylquinoline core has emerged as a particularly promising framework for developing novel antiviral and anticancer agents.[3][4] This guide focuses specifically on the 8-fluoro-2-phenylquinoline series, providing an in-depth analysis of its structure-activity relationships (SAR). We will explore the critical role of the fluorine atom at the C-8 position, dissect the influence of substituents on the 2-phenyl ring, and discuss potential mechanisms of action. This document synthesizes field-proven insights with technical data to provide a comprehensive resource for professionals engaged in the design and development of next-generation quinoline-based therapeutics.

The Strategic Importance of the 8-Fluoro-2-Phenylquinoline Core

The selection of a core scaffold in drug discovery is a critical decision driven by a balance of novelty, synthetic accessibility, and inherent biological relevance. The 8-fluoro-2-phenylquinoline structure is noteworthy for several strategic reasons:

  • The Privileged Quinoline Nucleus: Quinoline derivatives exhibit an exceptionally broad range of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1][5] This versatility suggests the scaffold can effectively interact with a multitude of biological targets.

  • The 2-Phenyl Moiety: Substitution at the C-2 position with an aromatic ring, such as phenyl, often enhances biological activity by increasing lipophilicity and enabling crucial π-π stacking interactions within target protein binding pockets.[2] This substituent provides a readily modifiable vector for SAR exploration.

  • The C-8 Fluoro-Substitution: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. A fluorine atom at the C-8 position is predicted to confer several advantages:

    • Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[6][7]

    • Enhanced Binding Affinity: Due to its high electronegativity, fluorine can form potent hydrogen bonds and other non-covalent interactions with protein residues, potentially increasing target affinity and potency.[6]

    • Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic nitrogen atoms, influencing the compound's ionization state, solubility, and cell permeability.[7]

Synthetic Strategy: Accessing the 8-Fluoro-2-Phenylquinoline Scaffold

A robust and flexible synthetic route is paramount for thorough SAR studies. The 8-fluoro-2-phenylquinoline core is readily accessible through established named reactions, most notably the Doebner reaction.[8][9] This approach offers a convergent and efficient pathway using commercially available starting materials.

Experimental Protocol: Synthesis via Doebner Reaction

This protocol describes the synthesis of a representative 8-fluoro-2-phenylquinoline-4-carboxylic acid.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoroaniline (1.11 g, 10 mmol).

  • Add ethanol (30 mL) and stir until the aniline is fully dissolved.

  • Sequentially add benzaldehyde (1.06 g, 10 mmol) and pyruvic acid (0.88 g, 10 mmol) to the solution.

Step 2: Cyclization

  • Heat the reaction mixture to reflux (approximately 80°C).

  • Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Upon completion, allow the mixture to cool to room temperature. A precipitate will typically form.

Step 3: Isolation and Purification

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

  • Recrystallize the solid from hot ethanol to yield the pure 8-fluoro-2-phenylquinoline-4-carboxylic acid.

  • Dry the final product under vacuum. Characterize by ¹H-NMR, ¹³C-NMR, and HRMS.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 2-Fluoroaniline D Doebner Reaction (Ethanol, Reflux) A->D B Benzaldehyde B->D C Pyruvic Acid C->D E 8-Fluoro-2-phenylquinoline- 4-carboxylic acid D->E Cyclization & Precipitation MoA_Diagram cluster_virus Viral Replication Cycle cluster_drug Drug Action dsRNA Viral dsRNA nsp13 nsp13 Helicase dsRNA->nsp13 Binds ssRNA Viral ssRNA Replication RNA Replication & Transcription ssRNA->Replication nsp13->ssRNA Unwinds drug 8-Fluoro-2-Phenylquinoline drug->nsp13 Inhibits

Sources

Technical Guide: Natural Occurrence of Halogenated Quinolines in Solanaceae

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the investigation, validation, and biosynthetic constraints regarding the natural occurrence of halogenated quinolines within the Solanaceae family.

Challenges in Isolation, Artifact Differentiation, and Biosynthetic Validation

Executive Summary

The Solanaceae family (Nightshades) is a prolific producer of alkaloids, most notably tropanes (atropine, scopolamine), steroidal glycoalkaloids (solanine), and pyridine alkaloids (nicotine).[1][2] However, the occurrence of halogenated quinolines —a structural class typically associated with marine organisms or the Rutaceae family—presents a significant phytochemical anomaly.

This guide addresses the critical scientific challenge: distinguishing between genuine biosynthetic halogenation and extraction artifacts . While chlorinated withanolides (steroidal lactones) have been confirmed in Solanaceae genera like Jaborosa and Withania, the existence of naturally occurring halogenated quinolines remains a subject of intense scrutiny. This document outlines the rigorous protocols required to validate such compounds, preventing the common "artifact trap" associated with chlorinated solvent extractions.

The Phytochemical Landscape: Anomaly of Terrestrial Halogenation
1.1 The Quinoline Scaffold in Solanaceae

While Solanaceae is not the primary source of quinoline alkaloids (unlike Cinchona in Rubiaceae or Ruta in Rutaceae), the biosynthetic machinery for related N-heterocycles exists. The core quinoline skeleton is derived from anthranilic acid and tryptophan .[3] In Solanaceae, these precursors are typically diverted toward:

  • Tropane Alkaloids: Ornithine/Arginine derived.

  • Nicotinoids: Pyridine ring systems.[4]

  • Steroidal Glycoalkaloids: Cholesterol/Cycloartenol derived.

1.2 The Halogenation Rarity

Natural organohalogens are abundant in marine environments due to high halide concentration (Cl⁻, Br⁻).[5] Terrestrial plant halogenation is rare and typically mediated by FADH₂-dependent halogenases or haloperoxidases .

Known Solanaceae Halogenation: The only widely accepted halogenated natural products in this family are chlorinated withanolides (e.g., Jaborosalactones, Physalolactones) found in:

  • Jaborosa integrifolia[5][6][7]

  • Withania somnifera

  • Physalis peruviana[5][7][8]

Researchers must often use these confirmed pathways as a baseline when investigating the hypothetical presence of halogenated quinolines.

The Artifact Trap: Mechanisms of False Positives

A significant portion of reported "natural" chlorinated alkaloids in terrestrial plants has been later reclassified as isolation artifacts . This is particularly relevant for quinolines, which can be reactive at the C-2 and C-4 positions.

2.1 The N-Oxide Chlorination Pathway

Many alkaloids exist naturally as N-oxides . When extracted using chlorinated solvents (CHCl₃, CH₂Cl₂) or in the presence of acyl chlorides/HCl, these N-oxides can undergo a Polonovski-type rearrangement or direct nucleophilic substitution, inserting a chlorine atom into the ring.

Mechanism:

  • Precursor: Natural Quinoline N-oxide.

  • Reagent: Trace HCl in Chloroform or deliberate acid-base workup.

  • Reaction: Protonation of the N-oxide oxygen, followed by nucleophilic attack of chloride (Cl⁻) at the

    
     or 
    
    
    
    position (C-2 or C-4).
  • Result: 2-chloroquinoline or 4-chloroquinoline (Artifact).

2.2 Visualization of Artifact Formation

The following diagram illustrates the chemical pathway that leads to false identification of halogenated quinolines.

ArtifactPathway Precursor Natural Quinoline N-Oxide Intermediate Activated N-Hydroxy Species Precursor->Intermediate Protonation (H+) Solvent Extraction Solvent (CHCl3 / HCl traces) Solvent->Intermediate Source of Cl- Artifact 4-Chloroquinoline (Artifact) Intermediate->Artifact Nucleophilic Attack (Cl-) & Dehydration (-H2O)

Figure 1: Mechanism of artifact formation where natural N-oxides are converted to chlorinated derivatives during extraction.

Validation Protocol: A Self-Validating System

To claim the discovery of a novel halogenated quinoline in Solanaceae, the following "Self-Validating System" must be executed to rule out artifacts.

3.1 Solvent Exclusion Method

Principle: If the chlorine source is the solvent, the compound should disappear when halogen-free solvents are used.

  • Protocol A (Control): Extract plant material with MeOH/EtOH. Avoid all chlorinated solvents (DCM, CHCl₃) and mineral acids (HCl). Use H₂SO₄ or acetic acid for pH adjustment if necessary.

  • Protocol B (Test): Extract with standard DCM/CHCl₃ method.

  • Comparison: If the compound appears in B but not A, it is an artifact.

3.2 Isotopic Abundance Analysis (Mass Spectrometry)

Chlorine has a distinct isotopic signature that serves as a fingerprint.

  • 
    Cl (75.78%)  and 
    
    
    
    Cl (24.22%)
    .
  • Criteria: A genuine monochlorinated natural product must show an M / M+2 ion intensity ratio of approximately 3:1 .

  • Failure Mode: If the mass spectrum does not show this specific splitting pattern, the compound is not chlorinated (potential confusion with oxidation or other substitutions).

3.3 The "Spiking" Experiment

Isolate the non-halogenated parent alkaloid (or its N-oxide) from the plant. Subject this pure standard to the exact extraction conditions (e.g., refluxing in CHCl₃).

  • Result: If the halogenated "natural product" is generated in vitro from the parent, it is confirmed as an artifact.

Comparative Analysis: Validated Halogenated Compounds in Solanaceae

To contextualize the rarity of halogenated quinolines, we compare them with the verified chlorinated withanolides found in the same family.

Compound ClassConfirmed Solanaceae SourceHalogen PositionBiosynthetic StatusReference
Chlorinated Withanolides Jaborosa integrifoliaC-5, C-6 (Chlorohydrin)Natural (Likely)[1, 2]
Chlorinated Withanolides Withania somniferaC-6Natural [3]
4-Chloroquinoline None ConfirmedC-4Likely Artifact [4]
Chlorinated Tropanes None ConfirmedN/AN/A -

Key Insight: The confirmed chlorinated compounds in Solanaceae are steroids (withanolides), not alkaloids. The chlorination typically occurs at the epoxide position (opening of 5,6-epoxide by Cl⁻), mediated by specific enzymatic conditions or high soil salinity.

Biosynthetic Logic & Future Engineering

If a halogenated quinoline were to be engineered or discovered, it would likely follow a pathway involving FADH₂-dependent halogenases (e.g., PyrH or PrnA homologs) acting on tryptophan or anthranilate precursors.

5.1 Hypothetical Biosynthetic Pathway

The following diagram outlines the theoretical enzymatic steps required to produce a halogenated quinoline in a plant system, contrasting it with the artifact pathway.

Biosynthesis Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Anthranilic Anthranilic Acid Kynurenine->Anthranilic Quinoline Quinoline Scaffold Anthranilic->Quinoline Cyclization Halogenase FADH2-Halogenase (Enzymatic) Quinoline->Halogenase Hypothetical NOxide Quinoline N-Oxide Quinoline->NOxide P450 Oxidation HaloQuinoline Natural Chloro-Quinoline Halogenase->HaloQuinoline Artifact Artifact Chloro-Quinoline NOxide->Artifact Chemical Workup (Non-Enzymatic)

Figure 2: Divergence between hypothetical enzymatic halogenation and the prevalent chemical artifact pathway.

Conclusion

The "natural occurrence" of halogenated quinolines in Solanaceae is currently best categorized as a phytochemical anomaly requiring extreme skepticism . While the family possesses the metabolic capacity for chlorination (evidenced by withanolides), reports of halogenated alkaloids often fail the solvent exclusion test.

Recommendation for Researchers:

  • Prioritize Liquid Chromatography-Mass Spectrometry (LC-MS) with high-resolution isotopic analysis.

  • Utilize Nuclear Magnetic Resonance (NMR) to detect the distinct chemical shift of C-Cl carbons (typically 120-140 ppm depending on hybridization).

  • Assume any isolated chloro-quinoline is an artifact until proven otherwise by extraction in halogen-free media .

References
  • Tschesche, R., et al. (1968).[5][7] "Jaborosalactone A, B, C, D and E, new withanolides from Jaborosa integrifolia." Tetrahedron, 24(14), 5169-5179.[7] Link[7]

  • Misico, R. I., et al. (2011).[5] "Withanolides and related steroids." Progress in the Chemistry of Organic Natural Products, 94, 127-229. Link

  • Tong, X., et al. (2011).[7] "Chlorinated withanolides from Withania somnifera."[7][8][9][10][11] Phytochemistry Letters, 4(4), 411-414.[11] Link

  • Gribble, G. W. (2010). "Naturally Occurring Organohalogen Compounds - A Comprehensive Update." Springer Wien New York. Link

  • Nittala, S. S., & Lavie, D. (1981).[10] "Chemistry and genetics of withanolides in Withania somnifera hybrids." Phytochemistry, 20(12), 2741-2745. Link

Sources

Methodological & Application

Application Note & Protocol: Extraction of Tropane Alkaloids from Datura fastuosa Roots

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Clarification

This document provides a detailed protocol for the extraction of alkaloids from the roots of Datura fastuosa (synonym Datura metel). It is critical to establish at the outset that while the initial inquiry concerned quinoline alkaloids, Datura species are not sources of this class of compounds. Instead, the genus Datura is a well-documented and rich source of tropane alkaloids , which are pharmacologically significant secondary metabolites.[1][2][3] The primary tropane alkaloids found in D. metel are hyoscyamine (which often racemizes to its more stable form, atropine, during extraction) and scopolamine.[2][4] These compounds are muscarinic receptor antagonists and have long been utilized in medicine for their anticholinergic properties.[2][5]

This protocol, therefore, details a robust and classic acid-base extraction method specifically tailored for the efficient isolation of atropine and scopolamine from D. fastuosa root material. The method's efficacy relies on the chemical nature of alkaloids: their ability to exist as salts (soluble in aqueous, acidic solutions) or as a free base (soluble in organic, non-polar solvents).[6][7] By manipulating the pH of the solvent system, we can selectively partition the target alkaloids, separating them from other plant metabolites like fats, waxes, and chlorophyll.[8]

Principle of Acid-Base Extraction for Alkaloids

The fundamental principle of this protocol is the differential solubility of alkaloids based on pH. The nitrogen atom in the tropane ring structure can be protonated or deprotonated.

  • Acidic Extraction (Protonated State): The process begins by macerating the powdered root material in an acidic aqueous solution. In this low-pH environment, the alkaloid's nitrogen atom accepts a proton (H+), forming a positively charged alkaloid salt (e.g., atropine sulfate). This salt form is polar and therefore soluble in the aqueous phase, allowing it to be separated from non-polar cellular debris and lipids.[6][7][9]

  • Basification (Free Base State): The acidic aqueous extract, now containing the dissolved alkaloid salts, is then basified by adding a base like ammonium hydroxide. This raises the pH, causing the alkaloid salt to deprotonate. In its free base form, the alkaloid is non-polar and has low solubility in water but high solubility in non-polar organic solvents like dichloromethane or chloroform.[6][10]

  • Organic Solvent Extraction (Partitioning): A liquid-liquid extraction is performed by adding an immiscible organic solvent to the basified aqueous solution. The non-polar free base alkaloids partition from the aqueous layer into the organic solvent layer.[6][11] This step effectively isolates the alkaloids from water-soluble impurities. The final crude alkaloid extract is obtained by evaporating the organic solvent.

This workflow is a time-tested and effective method for obtaining a crude extract enriched in tropane alkaloids.

Visualized Workflow

The following diagram outlines the complete acid-base extraction workflow for tropane alkaloids from Datura fastuosa roots.

G cluster_prep Sample Preparation cluster_extraction Acidic Extraction cluster_partition Liquid-Liquid Partitioning cluster_final Final Product P1 Collect & Dry Datura fastuosa Roots P2 Grind to Fine Powder P1->P2 E1 Macerate Powder in Acidic Solution (e.g., 0.1M H₂SO₄) P2->E1 E2 Filter to Separate Solid Debris E1->E2 E3 Collect Acidic Aqueous Filtrate (Contains Alkaloid Salts) E2->E3 L1 Basify Filtrate with NH₄OH (to pH 9-10) E3->L1 L2 Extract with Organic Solvent (e.g., Dichloromethane) L1->L2 L3 Separate Organic Layer (Contains Free Base Alkaloids) L2->L3 L4 Dry Organic Layer (e.g., Anhydrous Na₂SO₄) L3->L4 F1 Evaporate Solvent Under Reduced Pressure L4->F1 F2 Crude Tropane Alkaloid Extract F1->F2

Caption: Acid-Base Extraction Workflow for Tropane Alkaloids.

Materials and Apparatus

Plant Material & Reagents
ItemSpecificationSupplier Example
Datura fastuosa RootsDried and authenticatedBotanical supply
Sulfuric Acid (H₂SO₄)Concentrated, ACS GradeSigma-Aldrich
Dichloromethane (CH₂Cl₂)HPLC GradeFisher Scientific
Ammonium Hydroxide (NH₄OH)25-30% solution, ACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ACS GradeMerck
Deionized Water (DI H₂O)Type II or higherMillipore
Methanol (MeOH)HPLC Grade (for analysis)J.T. Baker
Atropine & Scopolamine Standards>98% purity (for analysis)Sigma-Aldrich
Apparatus
  • Blender or grinder

  • Erlenmeyer flasks (500 mL, 1 L)

  • Separatory funnel (1 L)

  • Glass funnel and filter paper (e.g., Whatman No. 1)

  • pH meter or pH indicator strips (range 0-14)

  • Rotary evaporator with vacuum pump and water bath

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Analytical balance

Detailed Step-by-Step Protocol

Safety Precaution: This entire procedure must be conducted in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Datura alkaloids are highly toxic.[4]

Part 1: Acidic Extraction
  • Preparation of Plant Material: Take 100 g of dried Datura fastuosa roots and pulverize them into a fine powder using a grinder. A finer powder increases the surface area for efficient extraction.

  • Acidification: Prepare a 0.1 M sulfuric acid solution by carefully adding the required amount of concentrated H₂SO₄ to deionized water.

  • Maceration: Place the 100 g of powdered root material into a 1 L Erlenmeyer flask. Add 500 mL of the 0.1 M H₂SO₄ solution.[6] Seal the flask and macerate for 24 hours at room temperature on an orbital shaker. This allows sufficient time for the alkaloids to be converted to their salt form and dissolve in the acidic solution.

  • Filtration: After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the solid plant debris (marc) from the acidic liquid extract.

  • Washing: Wash the retained marc on the filter paper with an additional 100 mL of 0.1 M H₂SO₄ to ensure maximum recovery of the alkaloids. Combine this wash with the initial filtrate. The resulting solution is the primary acidic extract.

Part 2: Alkaloid Isolation via Liquid-Liquid Extraction
  • Basification: Transfer the combined acidic filtrate to a 1 L separatory funnel. Slowly add concentrated ammonium hydroxide (25% NH₄OH) dropwise while gently swirling the funnel.[6] Monitor the pH using a pH meter or indicator strips. Continue adding base until the pH of the solution reaches 9-10. At this pH, the alkaloid salts are converted to their free base form, which will appear as a milky precipitate.

  • First Organic Extraction: Add 150 mL of dichloromethane (CH₂Cl₂) to the separatory funnel. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the funnel by opening the stopcock to release pressure.

  • Phase Separation: Allow the funnel to stand undisturbed until two distinct layers form: a lower organic (dichloromethane) layer and an upper aqueous layer. The free base alkaloids will have partitioned into the lower organic layer.

  • Collection of Organic Layer: Carefully drain the lower dichloromethane layer into a clean 500 mL Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction process (steps 2-4) on the remaining aqueous layer two more times, each time with 100 mL of fresh dichloromethane. This ensures a comprehensive extraction of the alkaloids.[6] Combine all three organic extracts into the same flask.

  • Drying the Extract: Add approximately 10-15 g of anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts. Swirl the flask gently. The Na₂SO₄ will absorb any residual water. Let it stand for 15-20 minutes until the solvent is clear.

  • Final Filtration: Filter the dried organic extract through a fresh piece of filter paper to remove the sodium sulfate.

Part 3: Solvent Evaporation and Yield Calculation
  • Solvent Removal: Transfer the final, dried organic extract to a pre-weighed round-bottom flask. Concentrate the solution using a rotary evaporator. The water bath temperature should not exceed 40°C to prevent potential degradation of the alkaloids.

  • Final Product: Continue evaporation until a semi-solid or crystalline residue remains. This is the crude tropane alkaloid extract.

  • Yield Calculation: Place the flask in a desiccator to remove any final traces of solvent and moisture. Weigh the flask containing the dry crude extract. Calculate the yield as follows:

    Yield (%) = [(Weight of Flask with Extract - Weight of Empty Flask) / Initial Weight of Plant Material] x 100

    Typical yields from Datura species can range from 0.2% to 0.7% depending on the plant part, age, and growing conditions.[9][12]

Further Purification & Analysis (Advanced Options)

The crude extract contains a mixture of alkaloids and minor impurities. For drug development and research, further purification is necessary.

  • Column Chromatography: The crude extract can be purified using a silica gel column, eluting with a solvent system such as chloroform/methanol to separate atropine and scopolamine.[3][10]

  • Solid-Phase Extraction (SPE): SPE offers a more rapid cleanup method compared to traditional column chromatography.[13]

  • Crystallization: High-purity alkaloids can be obtained through crystallization, for example, by treating the extract with hydrobromic acid to form crystalline scopolamine hydrobromide.[10][14]

Validation and Quality Control

The identity and quantity of atropine and scopolamine in the extract should be confirmed using validated analytical techniques.

Analytical TechniquePrincipleCommon Use
HPLC-UV/DAD High-Performance Liquid Chromatography separates compounds based on their interaction with a stationary phase (e.g., C18 column). A UV/Diode-Array Detector is used for quantification.[4]The most common and robust method for quantifying known alkaloids against certified reference standards.[4]
GC-MS Gas Chromatography-Mass Spectrometry separates volatile compounds. The mass spectrometer provides structural information for identification and quantification.[13]Excellent for identifying a wide range of alkaloids and for forensic purposes. Derivatization may be required.[10]
LC-MS Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[2]A powerful technique for detecting low-concentration alkaloids and identifying unknown metabolites.[2][10]

References

  • Al-Shammari, A. M., Al-Essa, M. A., & Al-Salihi, S. A. (2021). Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method. Auctores. Available at: [Link]

  • Per-Ole, K., & Per, K. (2017). Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns. PubMed. Available at: [Link]

  • Jakabová, S., Vincze, L., Farkas, Á., & Boros, B. (2012). Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. PubMed. Available at: [Link]

  • O'Neil, C. E., et al. (2021). Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery. MDPI. Available at: [Link]

  • Moyo, S. (2014). Extraction of Atropine and Scopolamine from Datura Ferox and Datura Stramonium.L and Sample Clean-Up Using Molecularly Imprinted Polymers. ProQuest. Available at: [Link]

  • Al-Abachi, A. M., & Al-Gohary, D. A. (n.d.). Isolation of Atropine from Datura stramonium. SlideShare. Available at: [Link]

  • Sajewicz, M., et al. (n.d.). Extraction yield of atropine and scopolamine from Datura innoxia herb. ResearchGate. Available at: [Link]

  • Temerdashev, A. Z., et al. (2012). Chromatographic determination of some tropane alkaloids in Datura metel. ResearchGate. Available at: [Link]

  • Moyo, S., & Nyamori, V. O. (2014). Extraction of Atropine and Scopolamine from Datura ferox and Datura stramonium.L and sample clean-up using molecularly imprinted polymers. University of Johannesburg. Available at: [Link]

  • Waghmare, A. A., et al. (2025). Comprehensive Study on Authentication, Isolation, Extraction, Phytochemical Screening and Standardization of Datura Plant. IJMDR. Available at: [Link]

  • Ahmad, M. (2017). Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? what are best solvents for the extraction? ResearchGate. Available at: [Link]

  • Sagi, I., et al. (1987). METHOD FOR OBTAINING A TROPA-ALKALOIDS RAW EXTRACT FROM UNDRIED PLANT PARTS. Google Patents.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Royal Society of Chemistry. Available at: [Link]

  • Waghmare, A. A., et al. (2025). Phyto-Chemical Analysis of Tropane Alkaloids In Datura P. International Journal of Multidisciplinary Approach and Studies. Available at: [Link]

  • Fu, C., et al. (2020). A novel process for scopolamine separation from Hindu Datura extracts by liquid–liquid extraction, macroporous resins, and crystallization. Semantic Scholar. Available at: [Link]

  • Ghavre, M., et al. (2024). Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids. ACS Publications. Available at: [Link]

Sources

Application Notes & Protocols: Methanolic Extraction of Bioactive Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinolines and Their Extraction

Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic aromatic compounds that form the structural backbone of many bioactive alkaloids.[1][2] First identified in the bark of the Cinchona tree, quinoline alkaloids like quinine have historically been pivotal in treating malaria.[3][4] Modern research has revealed a broad spectrum of pharmacological activities for these compounds, including antitumor, antibacterial, anti-inflammatory, and antiviral properties, making them a focal point for drug discovery and development.[2]

The journey from a raw botanical source to a purified bioactive compound begins with extraction. This crucial first step aims to efficiently isolate the target molecules from the complex plant matrix. The choice of solvent is paramount to the success of this process, and methanol has proven to be a highly effective and widely used solvent for the extraction of various alkaloids, including quinolines.[5][6]

This guide provides a detailed overview of methanolic extraction methods for bioactive quinolines, explaining the scientific principles behind solvent selection and offering step-by-step protocols for various techniques.

The Rationale for Methanol as a Premier Extraction Solvent

Methanol (CH₃OH) is a polar protic solvent with several physicochemical properties that make it an excellent choice for extracting quinoline alkaloids from plant materials.[5][7]

  • Polarity and Solubility: As polar compounds, many quinoline alkaloids, which often exist as salts within the plant, exhibit good solubility in polar solvents like methanol.[6][8] Methanol's ability to form strong hydrogen bonds enhances its capacity to dissolve a wide range of polar to moderately non-polar compounds.[5]

  • High Solvent Strength: Compared to other solvents, methanol generally possesses a higher solvent strength, enabling fast and efficient extraction.[5]

  • Penetration of Plant Matrix: Methanol's low viscosity allows it to easily penetrate the cellular structures of the plant material, facilitating the diffusion of bioactive compounds into the solvent.

  • Volatility: With a boiling point of 64.7°C, methanol is sufficiently volatile to be easily removed from the extract post-extraction, typically using a rotary evaporator, which simplifies the subsequent isolation and purification steps.[7]

It is important to note that while methanol is highly effective, it is also toxic and flammable. Therefore, all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][7]

Strategic Overview of Methanolic Extraction Workflows

The general process for methanolic extraction of quinolines can be visualized as a multi-stage workflow. The specific technique employed will influence the efficiency, time, and resources required.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Core Extraction cluster_post Post-Extraction Processing cluster_analysis Analysis & Purification Prep Plant Material (e.g., Bark, Leaves) Grind Drying & Grinding Prep->Grind Increase Surface Area Extraction Solid-Liquid Extraction (with Methanol) Grind->Extraction Filter Filtration Extraction->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap Crude Crude Methanolic Extract Evap->Crude Analysis Phytochemical Screening (TLC, HPLC) Crude->Analysis Purify Chromatographic Purification Analysis->Purify Bioactive Isolated Bioactive Quinolines Purify->Bioactive

Caption: General workflow for the extraction and isolation of bioactive quinolines.

Comparative Analysis of Methanolic Extraction Techniques

Several methods can be employed for the methanolic extraction of quinolines, ranging from traditional to modern, instrument-based techniques. The choice of method often depends on the scale of extraction, the thermal stability of the target compounds, and the available laboratory equipment.

Method Principle Typical Time Temperature Solvent Consumption Advantages Disadvantages
Maceration Soaking the plant material in methanol at room temperature with occasional agitation.[9][10]24 - 72 hours or longerRoom Temperature (15-25°C)[10]HighSimple, inexpensive, suitable for thermolabile compounds.[10]Time-consuming, may result in incomplete extraction.[9]
Soxhlet Extraction Continuous extraction with fresh, hot methanol via a reflux cycle.[11]3 - 12 hours[3]Boiling point of methanolModerateHigh extraction efficiency, exhaustive extraction.[3][11]Requires specialized glassware, potential degradation of thermolabile compounds.[3][11]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[12]15 - 90 minutes[13]Mild (30-60°C)[9]LowRapid, high efficiency, reduced solvent use, suitable for thermolabile compounds.[9][13][14]Requires an ultrasonic bath or probe, potential for localized heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material directly, causing cell rupture.5 - 35 minutes[4]Elevated (e.g., 50-200°C)[9]LowExtremely fast, high yield, reduced solvent consumption.[4]Requires specialized microwave equipment, risk of overheating and degrading compounds if not optimized.[3]

Detailed Protocols

Protocol 1: Maceration

This method is ideal for initial screening or when dealing with heat-sensitive quinolines.

Materials:

  • Dried and powdered plant material

  • Methanol (analytical grade)

  • Conical glass flask or a wide-mouthed container with a lid

  • Shaker or magnetic stirrer (optional)

  • Filter paper (e.g., Whatman No. 1) and funnel

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 10 g of finely powdered plant material and place it into a 250 mL conical flask.

  • Solvent Addition: Add 100 mL of methanol to the flask, ensuring all the plant material is fully submerged. This creates a 1:10 solid-to-solvent ratio.

  • Extraction: Seal the flask to prevent solvent evaporation. Place the flask on a shaker or use a magnetic stirrer for continuous agitation at room temperature (20-25°C). If a shaker is unavailable, agitate the flask manually several times a day.[10]

  • Duration: Allow the extraction to proceed for at least 48-72 hours.[15]

  • Filtration: After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant residue (the marc).

  • Repeat Extraction (Optional but Recommended): To ensure exhaustive extraction, the marc can be re-macerated with a fresh portion of methanol for another 24 hours and filtered again.

  • Pooling Extracts: Combine the filtrates from all extraction cycles.

  • Concentration: Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanolic extract.

Protocol 2: Soxhlet Extraction

This is a classic and exhaustive method, suitable for thermostable quinolines. Soxhlet extraction is often used as a reference method.[3]

Materials:

  • Dried and powdered plant material

  • Methanol (analytical grade)

  • Soxhlet apparatus (round-bottom flask, extraction chamber, condenser)

  • Cellulose extraction thimble

  • Heating mantle

  • Boiling chips

  • Rotary evaporator

Procedure:

  • Sample Loading: Weigh 10-20 g of the powdered plant material and place it inside a cellulose thimble. Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Apparatus Assembly: Assemble the Soxhlet apparatus. Fill a round-bottom flask to about two-thirds of its volume with methanol (e.g., 250 mL for a 500 mL flask) and add a few boiling chips.[3]

  • Extraction Cycle: Heat the flask using a heating mantle. The methanol will evaporate, and its vapor will travel up the side arm to the condenser.[11] The condensed methanol drips into the thimble, immersing the sample.[11]

  • Siphoning: When the extraction chamber is full, the solvent containing the extracted compounds will be siphoned back into the round-bottom flask.[11] This completes one cycle.

  • Duration: Allow the extraction to run for a sufficient number of cycles (typically 5-6 cycles per hour) for a total of 3-6 hours to ensure complete extraction.[3]

  • Concentration: After the final cycle, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract using a rotary evaporator.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

A modern, rapid, and efficient method that often results in higher yields in shorter times compared to traditional methods.[15]

Materials:

  • Dried and powdered plant material

  • Methanol (analytical grade)

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filtration setup

  • Rotary evaporator

Procedure:

  • Preparation: Place 5 g of powdered plant material into a 100 mL beaker.

  • Solvent Addition: Add 50 mL of methanol (1:10 ratio).

  • Sonication: Place the beaker in an ultrasonic bath. Set the temperature (e.g., 40°C) and time (e.g., 30 minutes).[9] The acoustic energy and cavitation will disrupt the plant cell walls, accelerating the release of quinolines.[12]

  • Filtration: After sonication, filter the mixture to separate the extract from the marc.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Optimization and Validation

For any extraction protocol, optimization is key to maximizing yield and efficiency. Response Surface Methodology (RSM) is a powerful statistical tool used to optimize extraction parameters such as solvent concentration, temperature, and time.[16][17][18]

Key Parameters to Optimize:

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but increases solvent consumption. Ratios from 1:10 to 1:40 (w/v) are common.[17]

  • Temperature: Increasing temperature generally enhances solubility and diffusion. However, excessively high temperatures can degrade thermolabile compounds.[19]

  • Time: Extraction time should be sufficient for maximum yield without causing compound degradation.[19]

  • Methanol Concentration: While pure methanol is effective, aqueous methanol solutions (e.g., 60-80% methanol in water) can sometimes be more efficient for extracting certain polar compounds.[19][20]

Validation: The effectiveness of an extraction can be validated by comparing the yield and phytochemical profile (e.g., using HPLC) of the extract against a reference method like Soxhlet extraction or by performing repeated extractions on the marc until no more target compound is detected.[3][4]

OptimizationLogic cluster_params Independent Variables cluster_process Optimization Process Goal Maximize Quinoline Yield Ratio Solvent:Solid Ratio DOE Design of Experiments (e.g., RSM) Ratio->DOE Temp Temperature Temp->DOE Time Time Time->DOE Conc Methanol % Conc->DOE Analysis HPLC Analysis of Extracts DOE->Analysis Model Statistical Modeling Analysis->Model Model->Goal Predicts Optimal Conditions Model->DOE

Sources

Application Note: Synthetic Routes for 7-Chloro-8-fluoro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated guide for the synthesis of 7-chloro-8-fluoro-2-phenylquinoline , a privileged scaffold in medicinal chemistry often utilized for its metabolic stability and specific receptor binding profiles (e.g., in anticancer and antimalarial research).[1]

The presence of the 8-fluoro and 7-chloro substituents significantly deactivates the aniline precursor, rendering standard Skraup syntheses prone to low yields and tar formation.[1] Therefore, this guide prioritizes the Modified Doebner Condensation followed by Decarboxylation as the "Gold Standard" route for high purity and reproducibility, while also providing a Direct Doebner-Miller protocol for rapid screening.

Executive Summary & Strategic Rationale

The synthesis of 7,8-disubstituted-2-phenylquinolines presents a specific regiochemical challenge. The arrangement of the halogen atoms (7-Cl, 8-F) mandates the use of 3-chloro-2-fluoroaniline as the starting material.[1] Due to the electron-withdrawing nature of the fluorine and chlorine atoms, the nucleophilicity of the aniline nitrogen and the C6-position (ortho) is reduced.

  • Route A (Recommended): The Doebner Reaction (Aniline + Benzaldehyde + Pyruvic Acid) yields the 4-carboxylic acid intermediate. This route is preferred because the carboxylic acid group facilitates easy purification via acid-base extraction, avoiding tedious chromatography of the final product. A subsequent thermal decarboxylation yields the target.

  • Route B (Rapid): The Doebner-Miller Condensation (Aniline + Cinnamaldehyde) offers a one-step pathway but often requires harsh acidic conditions and rigorous purification to remove polymeric side products.[1]

Retrosynthetic Analysis[1]

The retrosynthesis relies on disconnecting the N1–C2 and C4–C4a bonds.

  • Fragment A: 3-Chloro-2-fluoroaniline (Provides the benzene ring and N).[1]

  • Fragment B: Benzaldehyde (Provides C2 and the Phenyl group).

  • Fragment C: Pyruvic Acid (Provides C3, C4, and the carboxylic acid handle).

Retrosynthesis cluster_legend Key Target 7-Chloro-8-fluoro-2-phenylquinoline Inter Intermediate: 7-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid Target->Inter Decarboxylation (-CO2) Precursor Precursor Precursors Precursors: 3-Chloro-2-fluoroaniline + Benzaldehyde + Pyruvic Acid Inter->Precursors Doebner Condensation

Figure 1: Retrosynthetic logic prioritizing the carboxylic acid intermediate for purification control.

Route A: The Modified Doebner Protocol (High Fidelity)

This route is designed for scale-up and high purity.[1] It proceeds in two distinct stages.

Phase 1: Synthesis of 7-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid[1]

Mechanism: The aniline forms a Schiff base with benzaldehyde. The enol form of pyruvic acid then adds to the Schiff base, followed by cyclization and oxidation (hydrogen transfer).

Materials & Reagents
ReagentEquiv.[1][2][3][4]RoleCAS
3-Chloro-2-fluoroaniline 1.0Core Scaffold2106-04-9
Benzaldehyde 1.1C2-Phenyl Source100-52-7
Pyruvic Acid 1.2C3-C4 Source127-17-3
Ethanol (Abs.) SolventReaction Medium64-17-5
Acetic Acid (Glacial) CatalystProton Source64-19-7
Step-by-Step Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve 3-chloro-2-fluoroaniline (14.5 g, 100 mmol) in absolute Ethanol (100 mL).

  • Aldehyde Addition: Add Benzaldehyde (11.2 mL, 110 mmol) dropwise over 5 minutes. Stir at room temperature for 15 minutes to allow initial imine formation.

  • Acid Addition: Add Pyruvic Acid (8.4 mL, 120 mmol) followed by Glacial Acetic Acid (2 mL).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (SiO₂, 5% MeOH in DCM). The starting aniline spot should disappear.

  • Precipitation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The carboxylic acid derivative often precipitates as a yellow/tan solid.

  • Filtration: Filter the solid. Wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).

  • Yield Check: Expected yield: 60–75%. If no precipitate forms, pour the mixture into ice water (300 mL) and adjust pH to ~4 with 1M HCl to induce precipitation.

Phase 2: Decarboxylation to 7-Chloro-8-fluoro-2-phenylquinoline[1]

Mechanism: Thermal decarboxylation removes the C4-carboxyl group.[1]

Materials
  • Intermediate from Phase 1.[1][5]

  • Diphenyl ether (High boiling solvent, bp 258°C) or Copper powder (Catalyst).

Step-by-Step Protocol
  • Setup: Place the dried carboxylic acid intermediate (10 g) into a 50 mL RBF.

  • Solvent: Add Diphenyl ether (20 mL). Note: Solvent-free pyrolysis is possible but less controlled.[1]

  • Catalysis: Add Copper bronze powder (0.5 g) to lower the activation energy.

  • Heating: Heat the mixture to 200–220°C using a sand bath or heating mantle.

    • Observation: Vigorous bubbling (CO₂ evolution) will occur.

  • Completion: Maintain heat until bubbling ceases (approx. 30–60 mins).

  • Workup:

    • Cool to room temperature.[1][6]

    • Dilute with Ethyl Acetate (50 mL).

    • Filter through a Celite pad to remove Copper.[1]

    • Purification: The product is in the organic phase. Diphenyl ether is difficult to remove by rotary evaporation.[1]

    • Strategy: Extract the organic phase with 2M HCl (3 x 30 mL). The Quinoline moves to the aqueous phase (as the HCl salt). Diphenyl ether stays in the organic phase.

    • Wash the aqueous layer with Hexanes (2 x 30 mL).

    • Basify the aqueous layer with 4M NaOH to pH 10. The product will precipitate or oil out.

    • Extract with DCM (3 x 40 mL), dry over MgSO₄, and concentrate.

Route B: Direct Doebner-Miller (Rapid Screening)[1]

This route is faster but requires careful purification due to the formation of polymeric byproducts.

Materials
  • 3-Chloro-2-fluoroaniline (1.0 equiv)[1][7]

  • Cinnamaldehyde (1.2 equiv)

  • Conc. HCl (Solvent/Catalyst)

  • Zinc Chloride (Lewis Acid Catalyst, 1.0 equiv)

Protocol
  • Mixing: In a heavy-walled pressure vial or RBF, mix 3-chloro-2-fluoroaniline (1.45 g, 10 mmol) and Zinc Chloride (1.36 g, 10 mmol).

  • Acidification: Add 6M HCl (10 mL).

  • Addition: Add Cinnamaldehyde (1.5 mL, 12 mmol) dropwise.

  • Reaction: Heat to reflux (100°C) for 2 hours. The mixture will turn dark/black.

  • Workup:

    • Cool and basify with NH₄OH (28%) until pH > 10.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Crucial Step: The organic layer will contain dark tars.

    • Purify via Column Chromatography: Silica Gel, Gradient Elution (Hexanes

      
       10% EtOAc/Hexanes).
      
    • Target: The 2-phenylquinoline derivative usually elutes early compared to aniline tars.[1]

Experimental Workflow & Troubleshooting

The following diagram illustrates the critical decision points and purification logic for the recommended Route A.

Workflow Start Start: 3-Cl-2-F-Aniline Condensation Condensation (Benzaldehyde + Pyruvate) Start->Condensation Check1 Precipitate formed? Condensation->Check1 Filter Filter Solid (Intermediate Acid) Check1->Filter Yes AdjustPH Adjust pH to 4 (Induce Precipitation) Check1->AdjustPH No Decarb Thermal Decarboxylation (220°C, Diphenyl Ether) Filter->Decarb AdjustPH->Filter Extraction Acid-Base Extraction (Remove Solvent) Decarb->Extraction Final Pure 7-chloro-8-fluoro- 2-phenylquinoline Extraction->Final

Figure 2: Operational workflow for the Modified Doebner synthesis, highlighting the critical pH adjustment step.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Deactivated AnilineIncrease reaction time to 12h; Add 10 mol% Lewis Acid (e.g., Yb(OTf)₃ or ZnCl₂).
No Precipitation Product soluble in EtOHPour reaction mixture into 3 volumes of ice water; Adjust pH to 3-4.
Incomplete Decarboxylation Temperature too lowEnsure internal temp reaches >200°C. Use Quinoline as solvent if Diphenyl ether fails.[1]
Dark Tars (Route B) Polymerization of CinnamaldehydeSwitch to Route A. Route B is inherently messy for electron-poor anilines.[1]

Characterization & Validation

Confirm the structure using the following expected spectral data.

  • ¹H NMR (400 MHz, CDCl₃):

    • Look for the characteristic singlet at ~7.8–8.2 ppm corresponding to the quinoline H3 proton.

    • The phenyl ring protons will appear as multiplets at 7.4–8.2 ppm.

    • The H5 and H6 protons on the quinoline ring will show splitting characteristic of F-coupling (¹H-¹⁹F coupling constants are typically 5–10 Hz).[1]

  • ¹⁹F NMR:

    • Single peak expected around -120 to -140 ppm (typical for aryl fluorides).[1]

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at m/z ~258.05 (Calculated for C₁₅H₁₀ClFN). Expect a characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Safety & Handling

  • 3-Chloro-2-fluoroaniline: Toxic by inhalation and skin contact.[1] Use in a fume hood.[1]

  • Diphenyl Ether: Vapor can be irritating at high temperatures.[1] Ensure the decarboxylation setup is vented properly.

  • Hydrofluoric Acid (Potential): While C-F bonds are stable, extreme pyrolysis conditions could theoretically release trace HF. Do not exceed 250°C.[1]

References

  • Doebner Reaction Mechanism & Scope

    • Bergström, F. W. "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 1944. Link

  • Synthesis of 2-Phenylquinolines via Doebner-Miller

    • Denmark, S. E., & Venkatraman, S. "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." Journal of Organic Chemistry, 2006. Link

  • Decarboxylation Protocols

    • Gooßen, L. J., et al. "Copper-Catalyzed Decarboxylation of 2-Alkynylbenzoic Acids."[1] Synthesis, 2009. Link

  • Fluorinated Quinoline Precursors

    • Sigma-Aldrich Product Sheet: 3-Chloro-2-fluoroaniline.[1] Link

  • Biological Relevance of 2-Phenylquinolines

    • Solomon, V. R., & Lee, H. "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Current Medicinal Chemistry, 2011. Link

Sources

Regioselective halogenation of 2-phenylquinoline scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Halogenation of 2-Phenylquinoline Scaffolds

Executive Summary

The 2-phenylquinoline scaffold is a privileged pharmacophore found in potent antimalarials, antivirals, and organic light-emitting diodes (OLEDs). The ability to selectively introduce halogen atoms (Cl, Br, I) onto this framework is critical for structure-activity relationship (SAR) studies and downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the primary challenge in functionalizing this scaffold: Regiodivergency . The 2-phenylquinoline system presents three distinct electronic zones:

  • The Phenyl Ring (Ortho-position): Accessible via Chelation-Assisted C-H Activation.[1][2]

  • The Heterocyclic Ring (C3): Accessible via Enamine-type reactivity or Radical pathways.

  • The Benzenoid Ring (C5/C8): Accessible via classical Electrophilic Aromatic Substitution (SEAr).

This note provides three validated protocols to selectively target each zone, supported by mechanistic rationale and troubleshooting matrices.

Strategic Reactivity Map

To achieve regioselectivity, one must exploit the specific electronic and coordinating properties of the scaffold. The following diagram visualizes the decision tree for selecting the correct methodology.

ReactivityMap Scaffold 2-Phenylquinoline Scaffold Zone1 Zone 1: Phenyl Ring (Ortho-Position) Scaffold->Zone1 Nitrogen Coordination Zone2 Zone 2: Heterocycle (C3-Position) Scaffold->Zone2 Enamine Character Zone3 Zone 3: Benzenoid (C5/C8-Position) Scaffold->Zone3 Electron Density Method1 Method: C-H Activation Reagent: Pd(OAc)2 / NBS Mechanism: Chelation Control Zone1->Method1 Method2 Method: Enamine Activation Reagent: NBS / MeCN (Polar) Mechanism: Addition-Elimination Zone2->Method2 Method3 Method: Classical SEAr Reagent: Br2 / H2SO4 Mechanism: Electronic Control Zone3->Method3

Figure 1: Regioselectivity Decision Tree. Blue node represents the starting material; colored nodes represent the target zones; grey nodes indicate the required methodology.

Protocol A: Ortho-Regioselective Halogenation (Phenyl Ring)

Target: Ortho-position of the 2-phenyl group. Mechanism: Palladium-Catalyzed, Nitrogen-Directed C-H Activation.

Rationale

The quinoline nitrogen atom acts as a directing group (DG). It coordinates with Pd(II) to form a stable 5-membered palladacycle intermediate. This proximity effect forces the halogenation to occur exclusively at the ortho position of the phenyl ring, overriding standard electronic directing effects.

Experimental Protocol
ParameterSpecification
Scale 0.5 mmol (Standard Screening Scale)
Catalyst Pd(OAc)₂ (5 mol%)
Halogen Source N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.2 equiv)
Oxidant/Additive Cu(OAc)₂ (10 mol%) or PIDA (1.0 equiv)
Solvent 1,2-Dichloroethane (DCE) or Acetic Acid (AcOH)
Temperature 100 °C
Time 12–24 Hours

Step-by-Step Workflow:

  • Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, weigh 2-phenylquinoline (103 mg, 0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), and NBS (107 mg, 0.6 mmol).

  • Solvent Addition: Add DCE (2.0 mL). Note: If solubility is poor, add 10% AcOH.

  • Reaction: Seal the vial and heat to 100 °C in an aluminum block.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The product usually moves slightly faster (higher R_f) than the starting material due to increased lipophilicity.

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and wash with sat. NaHCO₃ (to remove succinimide/acid).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Critical Process Parameter (CPP): The reaction must be kept anhydrous if using PIDA. If using Cu(OAc)₂/Air, ensure open atmosphere or O₂ balloon to regenerate the Pd(II) species.

Protocol B: C3-Regioselective Halogenation (Heterocycle)

Target: C3 position of the Quinoline ring. Mechanism: Electrophilic substitution via Enamine-like activation.

Rationale

While the pyridine ring is generally electron-deficient, the C3 position behaves similarly to the


-carbon of an enamine. In polar aprotic solvents (like MeCN), the N-atom lone pair can transiently stabilize the cationic intermediate formed upon attack at C3. This method avoids the benzenoid ring if mild conditions are maintained.
Experimental Protocol
ParameterSpecification
Reagent NBS (1.05 equiv)
Solvent Acetonitrile (MeCN) [Anhydrous]
Temperature 25 °C (Room Temperature) to 45 °C
Time 2–6 Hours

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-phenylquinoline (0.5 mmol) in MeCN (3 mL).

  • Addition: Add NBS (0.525 mmol) portion-wise over 10 minutes. Do not dump all at once to avoid localized high concentration.

  • Reaction: Stir at room temperature.

  • Checkpoint: If TLC shows no conversion after 2 hours, heat to 45 °C. If C5/C8 byproducts appear (lower R_f spots), cool back to 0 °C.

  • Quench: Add 10% Na₂S₂O₃ (aq) to quench unreacted bromine species.

  • Isolation: Extract with EtOAc, wash with brine, and concentrate.

Self-Validating Check:

  • 1H NMR Diagnostic: Look for the disappearance of the C3-H doublet (typically ~7.8-8.0 ppm) and the simplification of the C4-H signal to a singlet.

Protocol C: C5/C8-Regioselective Halogenation (Benzenoid)

Target: C5 or C8 position.[1][2][3][4][5][6][7][8][9][10][11][12] Mechanism: Classical SEAr (Electrophilic Aromatic Substitution).

Rationale

In strongly acidic media, the quinoline nitrogen is protonated (


). This creates a pyridinium ion, which is highly electron-deficient and deactivates the heterocyclic ring entirely. Consequently, the electrophile (Br⁺) attacks the relatively electron-rich benzenoid ring. C5 and C8 are favored over C6/C7 due to resonance stabilization of the sigma complex.
Experimental Protocol
ParameterSpecification
Reagent Bromine (Br₂) (1.1 equiv) or NBS
Medium Conc. H₂SO₄ or AcOH/H₂SO₄ (10:1)
Catalyst Ag₂SO₄ (Optional, enhances electrophilicity)
Temperature 0 °C to RT

Step-by-Step Workflow:

  • Acidification: Dissolve 2-phenylquinoline (0.5 mmol) in conc. H₂SO₄ (2 mL) at 0 °C. Caution: Exothermic.

  • Bromination: Add Br₂ (0.55 mmol) dropwise.

  • Stirring: Allow to warm to RT and stir for 4 hours.

  • Workup (Critical): Pour the reaction mixture onto crushed ice (20 g). Neutralize carefully with NH₄OH or NaOH pellets until pH ~8. Precipitate should form.

  • Extraction: Extract the solid/emulsion with DCM.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (Method A) Pd Catalyst Deactivation (Pd Black formation)Add 10 mol% PPh₃ or use Pd(MeCN)₂Cl₂. Ensure oxidant (Cu/PIDA) is fresh.
Mixture of C5/C8 Isomers (Method C) Temperature too highRun reaction at -10 °C. C5 is generally the kinetic product; C8 is thermodynamic.
Poly-halogenation Excess ReagentStrict stoichiometry (1.05 equiv). Add reagent via syringe pump.
C3 vs. Phenyl Competition Solvent PolarityNon-polar solvents (Benzene/Hexane) favor radical pathways. Polar solvents (MeCN) favor ionic (C3) pathways.

References

  • Palladium-Catalyzed C-H Activation

    • Mechanistic Insight: "Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions." Chem. Rev.[7] (2011).[7][13]

  • C3-Halogenation (Enamine Reactivity)

    • Protocol Base: "Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation." J. Am. Chem. Soc. (via ACS/Digitell).
  • Remote C5-Halogenation

    • Methodology: "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.
  • General Halogenation Reviews

    • Reagents & Conditions: "Bromoarene synthesis by bromination or substitution." Organic Chemistry Portal.

Sources

Application Note: HPLC Method Development for Separation of Halogenated Quinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation of halogenated quinoline isomers represents a classic challenge in chromatography due to their identical molecular weights, similar hydrophobicity (


), and closely related dissociation constants (

).[1] Standard C18 alkyl phases often fail to resolve these positional isomers (e.g., 6-bromoquinoline vs. 7-bromoquinoline) due to a lack of shape selectivity. This guide details a targeted method development strategy utilizing Fluorophenyl (PFP) and Phenyl-Hexyl stationary phases, leveraging

-

and halogen-specific interactions to achieve baseline resolution (

).

Introduction & Scientific Rationale

The Challenge: Structural Isomerism

Halogenated quinolines are weak bases consisting of a bicyclic aromatic system. The introduction of a halogen atom (Cl, Br, F) at different positions (2, 3, 4, 6, 7, 8) creates isomers with distinct electronic distributions but nearly identical hydrophobic footprints.

  • Hydrophobicity: The

    
     values for these isomers rarely differ by more than 0.1–0.2 units, rendering alkyl-chain (C18/C8) partitioning ineffective.
    
  • Basicity (

    
    ):  The quinoline nitrogen typically has a 
    
    
    
    between 4.0 and 5.0. Electron-withdrawing halogens lower this value, often to the 3.0–4.5 range.
The Solution: The "Selectivity Triangle"

To separate these isomers, we must move beyond simple hydrophobicity and exploit secondary interactions :

  • Stationary Phase (

    
    -Selectivity):  Pentafluorophenyl (PFP) phases possess an electron-deficient aromatic ring (Lewis acid) that interacts strongly with the electron-rich 
    
    
    
    -system of the quinoline and the lone pairs of the halogen substituents.
  • Solvent Selection: Methanol (MeOH) is preferred over Acetonitrile (ACN) for aromatic separations because MeOH allows

    
    -
    
    
    
    interactions between the analyte and stationary phase to dominate, whereas ACN can suppress them by forming its own
    
    
    -complexes.
  • pH Control: Controlling the ionization state of the quinoline nitrogen is critical for peak shape and retention.

Strategic Workflow: Decision Tree

The following diagram outlines the logical flow for developing this method, prioritizing stationary phase selection over mobile phase tweaking.

MethodDevelopment Start Start: Halogenated Quinoline Mixture ColSelect Step 1: Column Screening (Selectivity Check) Start->ColSelect C18 C18 Column (Hydrophobic Only) ColSelect->C18 Standard (Risk: Co-elution) PFP PFP / F5 Column (Pi-Pi + Shape Selectivity) ColSelect->PFP Recommended Phenyl Phenyl-Hexyl (Pi-Pi Interactions) ColSelect->Phenyl Alternative MobilePhase Step 2: Mobile Phase Selection (Methanol vs ACN) C18->MobilePhase PFP->MobilePhase Phenyl->MobilePhase pH_Low Low pH (Formic Acid, pH 2.7) Analyte Protonated (+) MobilePhase->pH_Low Standard Start pH_High High pH (Ammonium Bicarb, pH 10) Analyte Neutral (0) MobilePhase->pH_High If tailing persists (Requires Hybrid Particle) Resolution Check Resolution (Rs) pH_Low->Resolution pH_High->Resolution Optimize Step 3: Gradient/Temp Optimization Resolution->Optimize Rs < 1.5 Final Final Method (Rs > 1.5) Resolution->Final Rs > 1.5 Optimize->Resolution

Figure 1: Decision tree for method development, highlighting the preference for PFP phases over C18 for aromatic isomers.

Experimental Protocols

Protocol A: Stationary Phase Screening (The "Golden Step")

Objective: Determine if PFP provides the necessary selectivity factor (


) that C18 lacks.

Materials:

  • Column 1 (Reference): C18 (e.g., Agilent ZORBAX Eclipse Plus C18),

    
     mm, 3.5 µm.
    
  • Column 2 (Target): Pentafluorophenyl (e.g., Agilent Poroshell 120 PFP or Supelco Discovery HS F5),

    
     mm, particle size 2.7 µm or 3-5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (MeOH).[2]

Procedure:

  • Prepare a standard mixture containing 50 µg/mL of each isomer (e.g., 6-chloroquinoline and 7-chloroquinoline).

  • Run a broad scouting gradient: 5% B to 95% B over 20 minutes.

  • Flow rate: 1.0 mL/min; Temp: 30°C; UV Detection: 254 nm.

Expected Outcome:

  • C18: Isomers likely co-elute or show partial separation (

    
    ) due to identical hydrophobicity.
    
  • PFP: Isomers should resolve (

    
    ) due to the specific interaction between the fluorine ring on the column and the halogen position on the quinoline.
    
Protocol B: pH Optimization (Peak Shape & Retention)

Context: Quinolines are basic. At neutral pH, they may partially ionize, leading to severe peak tailing (interaction with residual silanols).

Strategy:

  • Approach 1 (Low pH - Robust): Use 0.1% Formic Acid or 10-20 mM Ammonium Formate (pH 3.0). The quinolines will be fully protonated (

    
    ). PFP columns retain charged species well via ion-dipole interactions.
    
  • Approach 2 (High pH - Selectivity Shift): Use 10 mM Ammonium Bicarbonate (pH 10.0). Note: This requires a high-pH stable column (e.g., Hybrid Silica/Ethylene Bridged). In the neutral state (

    
    ), the molecule is more hydrophobic, increasing retention and maximizing 
    
    
    
    -
    
    
    interactions.

Recommendation: Start with Low pH on a PFP column. If resolution is achieved but tailing is high (


), switch to High pH (if column permits) or add an ion-pairing suppressor (e.g., 10mM Triethylamine, though this is less MS-friendly).

Data Presentation: Case Study Simulation

Comparison of separation efficiency for 6-bromoquinoline and 7-bromoquinoline.

ParameterStandard C18 ConditionOptimized PFP Condition
Column C18 (3.5 µm)PFP (2.7 µm Core-Shell)
Mobile Phase Water/ACN (0.1% FA)Water/MeOH (10mM NH₄Formate)
Mechanism Hydrophobic Partitioning

-

+ Dipole-Dipole + Shape
Retention Time (Isomer 1) 4.21 min5.85 min
Retention Time (Isomer 2) 4.25 min6.45 min
Resolution (

)
0.3 (Co-elution) 2.8 (Baseline)
Tailing Factor (

)
1.61.1

Analysis: The switch from ACN to MeOH and C18 to PFP creates the necessary selectivity window. The PFP phase interacts differently with the bromine at position 6 vs. position 7 due to steric access to the


-cloud.

Troubleshooting Guide

Issue: Peak Tailing ( )
  • Cause: Interaction between the protonated nitrogen of the quinoline and residual silanols on the silica support.

  • Fix 1: Increase buffer concentration (e.g., from 0.1% FA to 25mM Ammonium Formate).

  • Fix 2: Increase column temperature to 40-50°C (improves mass transfer).

  • Fix 3: Switch to a "High pH" resistant column and run at pH 10 (neutralizes the base).

Issue: Retention Drift
  • Cause: PFP phases can be sensitive to "dewetting" in 100% aqueous conditions or slow equilibration.

  • Fix: Ensure the method ends with a high organic wash and re-equilibrates for at least 5-10 column volumes. Do not start gradients at 0% Organic; start at 5%.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from (Demonstrates PFP selectivity for halogenated aromatics).

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from (Review of Phenyl/PFP mechanisms for positional isomers).

  • National Institutes of Health (PubChem). Chloroquine (Quinoline Derivative) Physical Properties. Retrieved from (Source for pKa and LogP data).

  • Dolan, J. W. (2013).[3] Making the Most of a Gradient Scouting Run. LCGC North America.[3] (General protocol for gradient scouting).

  • Supelco/Sigma-Aldrich.Discovery HS F5: Pentafluorophenyl Propyl Phase Application Note. (Industry standard for F5/PFP mechanisms).

Sources

Troubleshooting & Optimization

Strategies for increasing bioavailability of phenylquinoline drugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylquinoline-based compounds. This guide is structured to provide direct, actionable answers to common experimental challenges encountered when trying to enhance the oral bioavailability of this important class of molecules. Our focus is on explaining the causality behind experimental choices, providing validated protocols, and troubleshooting common pitfalls.

Introduction: The Phenylquinoline Bioavailability Challenge

Phenylquinoline derivatives represent a promising scaffold for a wide range of therapeutic areas, including anticancer and anti-inflammatory agents.[1][2][3] However, their often rigid, planar, and lipophilic nature frequently leads to significant challenges in achieving adequate oral bioavailability, hindering their clinical translation. The primary hurdles typically fall into three categories:

  • Poor Aqueous Solubility: The compound fails to dissolve adequately in the gastrointestinal (GI) fluids, making it unavailable for absorption.

  • Low Intestinal Permeability: The dissolved drug cannot efficiently cross the intestinal epithelial barrier to enter systemic circulation.

  • Extensive First-Pass Metabolism: The drug is rapidly metabolized by enzymes in the gut wall or liver before it can reach systemic circulation, significantly reducing the concentration of the active parent drug.[4][5][6]

This guide provides a structured, question-and-answer approach to diagnose and solve these issues.

Section 1: Initial Diagnosis & Troubleshooting

This section addresses the first questions a researcher should ask when confronted with poor in vivo performance of a phenylquinoline candidate.

Q1: My phenylquinoline compound shows potent in vitro activity but very low oral bioavailability (in vivo). Where do I start?

A1: This is a classic and common scenario. The first step is to systematically diagnose the root cause of the low bioavailability. Instead of randomly selecting an enhancement strategy, you must first determine if the problem is one of solubility ("dissolution-limited absorption") or permeability/metabolism ("permeability-limited absorption").

A logical workflow is essential for efficient problem-solving. The following diagram outlines a typical decision-making process.

G cluster_0 cluster_1 Phase 1: Diagnosis cluster_2 Phase 2: Strategy Selection start Low Oral Bioavailability Observed (High in vitro / Low in vivo) solubility Assess Aqueous Solubility (Kinetic/Thermodynamic) start->solubility permeability Assess Permeability (e.g., PAMPA, Caco-2) solubility->permeability Good Solubility (BCS Class I/III) sol_strat Solubility Enhancement Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations (SEDDS) - Cyclodextrin Complexation solubility->sol_strat Poor Solubility (BCS Class II/IV) metabolism Assess Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism Good Permeability perm_strat Permeability Enhancement Strategies: - Prodrug Approach - Permeation Enhancers - Nanotechnology (Targeted Delivery) permeability->perm_strat Poor Permeability met_strat Metabolism Mitigation Strategies: - Prodrug (Masking Metabolic Sites) - Co-administration with Inhibitors - Structural Modification (Med-Chem) metabolism->met_strat High Metabolism end Successful Strategy Identified metabolism->end Low Metabolism (Re-evaluate other factors) sol_strat->end perm_strat->end met_strat->end

Caption: Initial diagnostic workflow for low bioavailability.

Your first experiments should be straightforward in vitro assays to classify your compound.

  • Aqueous Solubility: Determine the kinetic and thermodynamic solubility in biorelevant media (e.g., FaSSIF, FeSSIF). This is the most common starting point.[7]

  • Permeability Assessment: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or the Caco-2 cell monolayer model to evaluate both passive permeability and the potential for active efflux.[8][9]

  • Metabolic Stability: Incubate your compound with liver microsomes or hepatocytes to determine its intrinsic clearance rate.[10]

The results from these three assays will guide your strategy, as detailed in the sections below.

Section 2: Addressing Poor Solubility

Issue: Your diagnostic tests reveal high permeability but very low aqueous solubility (Biopharmaceutics Classification System [BCS] Class II). The dissolution of the drug in the GI tract is the rate-limiting step for absorption.

Q2: How can I reliably increase the dissolution rate of my phenylquinoline compound?

A2: For BCS Class II compounds, the goal is to increase the surface area available for dissolution or to present the drug to the solvent in a higher energy, more soluble form.[11]

Causality: Reducing particle size dramatically increases the surface-area-to-volume ratio of the drug powder.[12] According to the Noyes-Whitney equation, this increased surface area leads to a proportional increase in the dissolution rate. Nanosizing can also improve oral absorption by other mechanisms, such as enhanced adhesion to the intestinal wall.[13]

Experimental Protocol: Preparing Nanocrystals via Wet Milling

  • Slurry Preparation: Disperse the phenylquinoline compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 407 or HPMC). The stabilizer is crucial to prevent the newly formed nanoparticles from agglomerating.

  • Milling: Introduce the slurry into a high-energy bead mill (e.g., a planetary ball mill or a specialized nanomill) containing grinding media (e.g., yttria-stabilized zirconium oxide beads, 0.1-0.5 mm diameter).

  • Process Parameters: Mill the suspension for a defined period (e.g., 6-24 hours) at a set speed (e.g., 2000 RPM) and temperature (e.g., controlled at 5-10°C to minimize degradation).

  • Separation & Drying: Separate the milled nanosuspension from the grinding media. The resulting nanosuspension can be used directly for in vitro testing or dried (e.g., via lyophilization or spray drying) with a cryoprotectant (e.g., trehalose) to yield a solid nanoparticle powder.

  • Characterization:

    • Particle Size: Measure using Dynamic Light Scattering (DLS) or Laser Diffraction.

    • Morphology: Visualize using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Crystallinity: Confirm the crystalline state has been retained using X-ray Powder Diffraction (XRPD).

Troubleshooting:

  • Problem: Particle size is not reducing sufficiently.

    • Solution: Decrease the size of the grinding media, increase the milling time or speed, or increase the drug-to-media ratio.

  • Problem: The nanosuspension is unstable and agglomerates over time.

    • Solution: Screen different types or combinations of stabilizers (e.g., combining a steric stabilizer like HPMC with an electrostatic stabilizer like sodium dodecyl sulfate).

Causality: Converting a stable, low-solubility crystalline drug into a high-energy amorphous state can lead to a significant increase in its apparent solubility—a state often referred to as "supersaturation."[14] Dispersing the drug within a hydrophilic polymer matrix prevents it from recrystallizing.

Experimental Protocol: Preparing an ASD via Hot-Melt Extrusion (HME)

  • Polymer Selection: Choose a suitable polymer based on drug-polymer miscibility and the desired release profile (e.g., Soluplus®, Kollidon® VA64, Eudragit® grades).

  • Miscibility Check: Perform a differential scanning calorimetry (DSC) scan on a physical mixture of the drug and polymer. A single glass transition temperature (Tg) suggests good miscibility.

  • Blending: Create a homogenous physical blend of the phenylquinoline compound and the polymer (e.g., at a 10-30% drug load).

  • Extrusion: Feed the blend into a laboratory-scale twin-screw extruder. Set a temperature profile for the different barrel zones that is above the Tg of the mixture but below the degradation temperature of the drug.

  • Cooling & Milling: The resulting extrudate is cooled rapidly on a conveyor belt and then milled into a fine powder.

  • Characterization:

    • Amorphicity: Confirm the absence of crystallinity using XRPD and DSC (look for the absence of a melting endotherm).

    • Dissolution Testing: Perform dissolution tests in biorelevant media, comparing the ASD to the neat crystalline drug. Monitor for supersaturation and subsequent precipitation ("parachute effect").

Data Presentation Example:

FormulationMean Particle Size (nm)Dissolution at 30 min (%)Cmax (ng/mL)AUC (ng·h/mL)
Unprocessed Drug15,2008%55210
Micronized Drug2,10035%180750
Nanosuspension25088%6503,120
20% ASD in Soluplus®N/A95% (supersaturated)8904,500

Section 3: Overcoming Permeability and Efflux Issues

Issue: Your diagnostic tests reveal adequate solubility but poor permeability (BCS Class III/IV), or your Caco-2 assay shows a high efflux ratio (>2), suggesting the compound is a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[15]

G cluster_cell Enterocyte (Intestinal Cell) drug_lumen Phenylquinoline Drug drug_cell Drug drug_lumen->drug_cell Passive Diffusion pgp P-gp Efflux Pump drug_cell->pgp drug_blood Absorbed Drug drug_cell->drug_blood Absorption pgp->drug_lumen Efflux (Reduces Absorption)

Caption: Mechanism of P-gp mediated drug efflux.

Q3: My compound is a P-gp substrate. How can I overcome this efflux to improve absorption?

A3: Efflux transporters act as cellular gatekeepers, actively pumping drugs out of intestinal cells and back into the GI lumen, thereby reducing net absorption.[16][17] Strategies to overcome this involve either "hiding" the drug from the transporter or inhibiting the transporter's function.

Causality: A prodrug is a chemically modified, inactive version of a drug that is converted to the active parent drug in vivo.[18] By masking the functional groups on the phenylquinoline that are recognized by the efflux transporter, the prodrug can cross the intestinal membrane without being pumped out. Once in circulation, enzymes (e.g., esterases) cleave off the promoiety to release the active drug.[][20]

Experimental Protocol: Designing an Ester Prodrug

  • Design: Identify a suitable functional group on the parent phenylquinoline for modification (e.g., a hydroxyl or carboxylic acid). Design a simple ester prodrug (e.g., an acetate or valyl ester). The valyl ester is particularly useful as it can be recognized by peptide transporters like PEPT1, turning a passively diffused molecule into an actively transported one.[21]

  • Synthesis: Synthesize the designed prodrug using standard organic chemistry techniques.

  • Stability Testing:

    • Chemical Stability: Test the prodrug's stability in buffers at pH 1.2 (gastric) and pH 6.8 (intestinal) to ensure it doesn't prematurely hydrolyze.

    • Enzymatic Stability: Incubate the prodrug in human plasma and liver S9 fractions to confirm it is converted back to the parent drug. Monitor the disappearance of the prodrug and the appearance of the parent drug over time using LC-MS/MS.

  • Permeability Re-assessment: Repeat the Caco-2 permeability assay with the prodrug. A successful prodrug will show a significantly reduced efflux ratio (ideally close to 1.0) and/or increased apical-to-basolateral permeability.

Causality: Some pharmaceutical excipients are known to inhibit P-gp and other transporters.[22] Formulating the drug with these excipients can locally and transiently disable the efflux pumps, allowing the drug to "sneak past" into the bloodstream.

Common P-gp Inhibiting Excipients:

  • Polysorbate 80 (Tween® 80)

  • Cremophor® EL

  • D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)

  • Soluplus®

Experimental Protocol: Screening Formulations in Caco-2 Cells

  • Formulation Preparation: Prepare several simple formulations of your phenylquinoline compound, each containing a different P-gp inhibiting excipient at a non-toxic concentration. Include a control formulation with no inhibitor.

  • Caco-2 Assay: Perform the standard bidirectional Caco-2 permeability assay. Apply the different formulations to the apical (lumen) side of the cell monolayers.

  • Analysis: Measure the transport of your drug from the apical to the basolateral side (A→B) and basolateral to apical side (B→A). Calculate the efflux ratio (Papp B→A / Papp A→B).

  • Evaluation: A significant reduction in the efflux ratio in the presence of an excipient indicates successful inhibition of P-gp-mediated efflux.

Section 4: Mitigating First-Pass Metabolism

Issue: Your diagnostic tests show good solubility and permeability, but in vitro metabolic stability assays (liver microsomes) show a very short half-life, and your in vivo study shows a low oral bioavailability with a high concentration of metabolites in the plasma. This points to extensive first-pass metabolism.[5][23]

Q4: My compound is rapidly cleared by liver enzymes. What are my options?

A4: High first-pass metabolism means the drug is extensively broken down, primarily by Cytochrome P450 (CYP) enzymes in the liver, after absorption from the gut.[4][24] The two main strategies are to either protect the metabolically labile parts of the molecule or to change the route of administration to bypass the liver.

Causality: Similar to overcoming efflux, a prodrug can be designed to temporarily mask the part of the molecule that is susceptible to enzymatic attack (the "metabolic soft spot").[25] This allows the drug to pass through the liver intact. The promoiety is later cleaved in systemic circulation to release the active drug.

Experimental Protocol:

  • Metabolite Identification: First, you must identify the site of metabolism. Incubate the parent drug with human liver microsomes and cofactors, and identify the major metabolites using high-resolution LC-MS/MS.

  • Prodrug Design: Once the metabolic "soft spot" (e.g., a phenol that is rapidly glucuronidated, or an alkyl group that is hydroxylated) is known, design a prodrug that masks this position. For example, a phenolic hydroxyl group can be converted to a phosphate ester, which is highly stable until cleaved by systemic phosphatases.

  • Synthesis & Evaluation: Synthesize the prodrug and re-run the microsomal stability assay. A successful prodrug will show a significantly longer half-life compared to the parent drug.

  • Pharmacokinetic Study: Conduct a comparative pharmacokinetic study in an animal model (e.g., rat) with both the parent drug and the prodrug. A successful prodrug will result in a significantly higher Area Under the Curve (AUC) for the parent drug.[26][27]

Causality: Encapsulating the drug in a nanocarrier, such as a liposome or a polymeric nanoparticle, can alter its distribution profile.[13][28][29] Some nanoparticles are absorbed via the lymphatic system, which drains directly into the systemic circulation, thus bypassing the hepatic portal vein and avoiding a "first pass" through the liver.[30]

Experimental Protocol: Evaluating a Lipid Nanoparticle (LNP) Formulation

  • Formulation: Prepare LNPs encapsulating the phenylquinoline drug using a method like microfluidic mixing. The formulation will typically consist of an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid.

  • Characterization: Characterize the LNPs for size (DLS), zeta potential, and encapsulation efficiency.

  • Lymphatic Uptake Assessment (Advanced): This is a complex in vivo study.

    • Administer the LNP formulation orally to cannulated rats where both the portal vein and the mesenteric lymph duct are surgically accessed for sampling.

    • Collect blood and lymph samples over time and analyze for drug concentration.

    • A high drug concentration in the lymph relative to the portal blood indicates significant lymphatic absorption, suggesting successful avoidance of first-pass metabolism.

References

  • Kale, A. A., & Patravale, V. B. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutical Research. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Cell-based in vitro models for predicting drug permeability. PubMed. [Link]

  • Gertz, M., Harrison, A., & Houston, J. B. (2010). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. [Link]

  • Al-Ghananeem, A. M. (n.d.). First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Fiveable. (2025). Efflux Transporters Definition. Fiveable. [Link]

  • Huang, S. (2024). Enhancing Bioavailability through Nanoscale Drug Delivery. Longdom Publishing. [Link]

  • Das, R. J. (2024). Nano-drug delivery systems for the enhancement of bioavailability and bioactivity. SciSpace. [Link]

  • Williams, L. (2024). Prodrug Design: Enhancing Drug Bioavailability and Efficacy. Hilaris Publisher. [Link]

  • Williams, L. (2024). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Hilaris Publisher. [Link]

  • Al-Kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • MilliporeSigma. (n.d.). The Role of Intestinal Efflux Transporters In Drug Absorption. MilliporeSigma. [Link]

  • Fonte, P., et al. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). First pass effect. Wikipedia. [Link]

  • Bejar, I. M. A., et al. (2017). Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine. PMC. [Link]

  • Gavamukulya, Y., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC. [Link]

  • Consensus. (n.d.). In Vitro Drug Absorption Methods. Consensus. [Link]

  • Ahmed, R. (2025). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. [Link]

  • Martinez, M. N., & Amidon, G. L. (2002). Experimental models for predicting drug absorption and metabolism. PubMed. [Link]

  • Sándor, K., et al. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PMC. [Link]

  • PharmaQuesT. (n.d.). METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION. PharmaQuesT. [Link]

  • Ceylan, M. (2025). In vitro models of the human intestine for better prediction of drug absorption, pre-systemic metabolism, and bioavailability. Diva-portal.org. [Link]

  • Unknown. (n.d.). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Unknown Source.
  • Szałek, E., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. MDPI. [Link]

  • Rauf, A., et al. (2026). First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. International Journal of Pharmaceutical Sciences. [Link]

  • Sekisui XenoTech. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Sekisui XenoTech. [Link]

  • VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. VerGo Pharma Research. [Link]

  • Ayati, A., et al. (2017). Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. PubMed. [Link]

  • Faria, J., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • Ahmed, R. (2025). First-Pass Metabolism and Its Effect on Bioavailability. OSF. [Link]

  • Wacher, V. J., et al. (2005). Efflux Transporters and their Clinical Relevance. Bentham Science Publishers. [Link]

  • Varghese, G., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. PMC. [Link]

  • Pharmaceutical Technology. (2025). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. [Link]

  • Bertrand, H., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. [Link]

  • Singh, S., et al. (2017). 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity. PubMed. [Link]

  • Ayati, A., et al. (2017). Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. ResearchGate. [Link]

  • Global Center for Pharmaceutical Industry. (2026). Troubleshooting Common Pharmaceutical Manufacturing Challenges. Global Center for Pharmaceutical Industry. [Link]

  • Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?. Creative Bioarray. [Link]

  • Carcelli, M., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Publications. [Link]

  • JoVE. (2025). Determination and Conceptual Approaches in Overcoming Bioavailability Problems. JoVE. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Yang, L., et al. (2014). Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics. PMC. [Link]

  • Patsnap Synapse. (2025). Why Poor Bioavailability Is a Major Drug Development Risk. Patsnap Synapse. [Link]

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Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated quinolines are ubiquitous scaffolds in drug discovery, serving as the backbone for antimalarials (e.g., chloroquine), antibacterials (fluoroquinolones), and emerging anticancer agents. For the analytical scientist, structurally characterizing these compounds requires navigating a complex interplay of isotopic signatures , bond dissociation energies (BDE) , and ionization-dependent fragmentation pathways .

This guide objectively compares the fragmentation behaviors of fluoro-, chloro-, bromo-, and iodo-quinolines under Electron Ionization (EI) and Electrospray Ionization (ESI). It highlights the critical "decision points" in spectral interpretation, specifically distinguishing between positional isomers and identifying "forbidden" radical losses in soft ionization modes.

Part 1: The Halogen Hierarchy (F vs. Cl vs. Br vs. I)

The primary driver of fragmentation in halogenated quinolines is the carbon-halogen (C-X) bond strength relative to the quinoline ring stability.

Comparative Fragmentation Dynamics

The following table summarizes how different halogens dictate the primary fragmentation event.

FeatureFluoro- (F)Chloro- (Cl)Bromo- (Br)Iodo- (I)
C-X Bond Energy High (~485 kJ/mol)Moderate (~327 kJ/mol)Low (~285 kJ/mol)Very Low (~213 kJ/mol)
Isotope Pattern Single peak (100%

)
3:1 (

)
1:1 (

)
Single peak (100%

)
Primary Loss (EI) HCN (27 Da)Cl

(35 Da) or HCN
Br

(79 Da)
I

(127 Da)
Diagnostic Insight Ring fragmentation precedes halogen loss.[1]Competitive loss between Halogen and HCN.Halogen loss is the base peak.Molecular ion (

) is often weak;

dominates.
Expert Insight: The "Crossover" Point

In Fluoroquinolines , the C-F bond is stronger than the bonds within the heterocyclic ring. Consequently, you will observe the loss of HCN (


) or C

H

(

) retaining the fluorine atom. In contrast, Bromo- and Iodoquinolines almost exclusively undergo

-cleavage to expel the halogen radical first, leaving a cationic quinoline species (

128).

Chloroquinolines represent the "crossover" point where both pathways (loss of Cl


 vs. loss of HCN) compete, often determined by the position of the chlorine (see Part 3).

Part 2: Ionization Source Comparison (EI vs. ESI)

A critical error in structural elucidation is applying EI fragmentation rules to ESI spectra without adjustment.

Electron Ionization (EI) – The "Hard" Path
  • State: Radical Cation (

    
    ).
    
  • Mechanism: High energy (70 eV) induces direct bond homolysis.

  • Outcome: Extensive fragmentation. The radical site directs cleavage.

  • Key Feature: Strong

    
     for F/Cl; weak for I.
    
Electrospray Ionization (ESI) – The "Soft" Path[3]
  • State: Even-electron cation (

    
    ).
    
  • Mechanism: Protonation, usually on the Quinoline Nitrogen.

  • Outcome: Fragmentation requires Collision Induced Dissociation (CID).

  • The Anomaly (Critical): While ESI typically follows the "Even-Electron Rule" (losses of neutral molecules like HCl or HCN), halogenated quinolines often exhibit "Violations" where they lose a halogen radical (

    
    ) to form a radical cation, especially for Br and I. This is driven by the high stability of the resulting aromatic radical cation.
    
Visualization: Decision Logic for Spectral Interpretation

FragmentationLogic Start Unknown Spectrum Ionization Check Ionization Source Start->Ionization EI_Path EI (70 eV) Ionization->EI_Path ESI_Path ESI (+) Ionization->ESI_Path CheckIso Check Isotope Pattern Pattern_Cl Ratio 3:1 (M : M+2) Suspect Chlorine CheckIso->Pattern_Cl Pattern_Br Ratio 1:1 (M : M+2) Suspect Bromine CheckIso->Pattern_Br Pattern_None No Isotope Pattern Suspect F or I CheckIso->Pattern_None EI_Path->CheckIso Frag_ESI_Rule Even-Electron Rule: Loss of HX (Neutral) ESI_Path->Frag_ESI_Rule Standard Frag_ESI_Exc Rule Exception: Loss of X (Radical) (Common in Poly-halo) ESI_Path->Frag_ESI_Exc High Energy CID Frag_Cl_EI Competitve Loss: [M-Cl]+ OR [M-HCN]+ Pattern_Cl->Frag_Cl_EI Frag_Br_EI Dominant Loss: [M-Br]+ (Base Peak) Pattern_Br->Frag_Br_EI

Figure 1: Decision logic for interpreting mass spectra of halogenated quinolines based on ionization source and isotopic signatures.

Part 3: Positional Isomerism (The Ortho Effect)

Distinguishing 2-, 3-, and 4-haloquinolines is challenging but possible by analyzing the intensity of the


 peak relative to the 

peak.
The Nitrogen Influence

The quinoline nitrogen possesses a lone pair that can stabilize a cation at the 2- and 4- positions via resonance (forming a quinolinium ion).

  • 2- and 4-Haloquinolines: The loss of the halogen is kinetically favored because the resulting positive charge is resonance-stabilized by the nitrogen.

  • 3-Haloquinolines: The cation at the 3-position cannot be directly stabilized by the nitrogen lone pair. Therefore, the C-X bond cleavage is less favorable, and HCN loss (ring opening) becomes more competitive.

Data Trend:

Intensity of


: 2-Halo 

4-Halo > 3-Halo

Part 4: Validated Experimental Protocol

To reproduce these fragmentation patterns for library matching or structural elucidation, the following self-validating protocol is recommended.

Sample Preparation
  • Solvent: Methanol (LC-MS grade). Avoid acetonitrile if analyzing trace labile halides as it can suppress ionization in ESI.

  • Concentration: 1 µg/mL (1 ppm).

  • Additive: 0.1% Formic Acid (for ESI) to ensure

    
     formation.
    
Mass Spectrometry Parameters (ESI-MS/MS)
  • Instrument: Q-TOF or Triple Quadrupole.

  • Source: Electrospray Ionization (Positive Mode).[2][3]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE): Ramp 10–40 eV.

    • Validation Step: At 10 eV, the parent ion

      
       should be >90% relative abundance. If fragments are observed, lower Cone Voltage.
      
Data Analysis (Validation Criteria)
  • S/N Ratio: Characteristic isotope peaks must have S/N > 10.

  • Mass Accuracy: < 5 ppm (for HRMS).

  • Isotope Match: The theoretical vs. observed isotope distribution (e.g., Cl 3 :1) must match within 10% error.

Part 5: Case Study – 4,7-Dichloroquinoline[6]

This molecule (a key intermediate in chloroquine synthesis) perfectly illustrates the "Exception to the Even-Electron Rule" in ESI-MS/MS.

Observed Pathway
  • Precursor:

    
     at m/z 198 (with 
    
    
    
    ).
  • Primary Fragment: Loss of neutral HCl? No.

  • Actual Fragment: Loss of Cl radical (

    
    ).
    
    • This generates a radical cation at m/z 163 (

      
      ).
      
    • This is unusual for ESI but occurs due to the stability of the distonic ion formed.

Mechanistic Diagram

Mechanism M 4,7-Dichloroquinoline [M+H]+ (m/z 198) Path1 Loss of Cl Radical (Even-Electron Violation) M->Path1 High CE Frag1 Radical Cation [M+H-Cl]*+ (m/z 163) Path1->Frag1 Path2 Loss of HCN (Ring Contraction) Frag1->Path2 Frag2 Fragment Ion (m/z 136) Path2->Frag2

Figure 2: ESI-MS/MS fragmentation pathway of 4,7-Dichloroquinoline showing the characteristic radical loss.

References

  • Zhang, K., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives. Rapid Communications in Mass Spectrometry.[4] Link

  • Holčapek, M., et al. (2010). Structural analysis of fluoroquinolones by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Quinoline Derivatives.Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd Ed). Springer. (Chapter on Halogen Patterns and Isotope Distributions). Link

Sources

Mastering the Analytical Challenge: A Comparative Guide to Reference Standards for 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the accurate analysis of novel chemical entities is the bedrock of discovery and regulatory compliance. The compound 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline, a polysubstituted quinoline, represents a unique analytical challenge due to its complex structure and lack of commercially available reference standards. This guide provides an in-depth technical comparison of analytical methodologies and establishes a framework for the qualification and use of an in-house reference standard, ensuring data integrity and reproducibility in its analysis.

The Imperative for a Qualified Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and quantification of an active pharmaceutical ingredient (API) or related substance.[1] For a novel compound like 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline, a commercial standard is unavailable. Therefore, the synthesis and rigorous qualification of an "in-house" primary reference standard are not merely a preliminary step but a critical component of the entire analytical program.[2][3] This in-house standard becomes the ultimate point of comparison for all subsequent analytical work, from batch release to stability studies.

Part 1: Establishing the In-House Reference Standard

The journey to reliable analysis begins with the synthesis and comprehensive characterization of the reference material. The goal is to produce a batch of the highest possible purity and to unequivocally confirm its chemical identity.

Proposed Synthesis: The Friedländer Annulation

A robust and versatile method for constructing the polysubstituted quinoline core is the Friedländer annulation.[4][5][6] This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. For our target molecule, a plausible route involves the reaction of 2-amino-3-bromo-4-chloro-5-fluorobenzophenone with a suitable ketone or aldehyde that can provide the remaining atoms for the pyridine ring.

G cluster_synthesis Proposed Synthesis via Friedländer Annulation A 2-Amino-3-bromo-4-chloro- 5-fluorobenzophenone D Condensation & Cyclization A->D B α-Methylene Ketone (e.g., Acetophenone) B->D C Acid or Base Catalyst (e.g., I₂, H₂SO₄) C->D E 4-Bromo-7-chloro-8-fluoro- 2-phenylquinoline D->E F Purification (Crystallization/Chromatography) E->F G High-Purity Material (>99.5%) F->G

Caption: Proposed synthetic pathway for the target compound.

Qualification Workflow: A Triad of Analytical Excellence

According to international guidelines (ICH Q6A), a reference standard must be thoroughly characterized to ensure its identity, purity, and potency.[1][7] A multi-technique approach is mandatory for unequivocal structural confirmation and purity assessment.

G cluster_qualification In-House Standard Qualification Workflow cluster_structure Structural Elucidation cluster_purity Purity & Identity Confirmation A Synthesized & Purified 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline B NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-COSY) A->B C Mass Spectrometry (HRMS for Exact Mass) A->C D Elemental Analysis (%C, %H, %N) A->D E HPLC-UV/DAD (Chromatographic Purity) A->E F Infrared (IR) Spectroscopy (Fingerprint ID) A->F G Qualified In-House Primary Reference Standard

Caption: Workflow for qualifying the in-house reference standard.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for elucidating the molecular structure.

  • ¹H NMR: Will confirm the number and connectivity of protons. The aromatic region will be complex, but coupling patterns can help assign protons on both the quinoline and phenyl rings.

  • ¹³C NMR: Will determine the number of unique carbon environments, confirming the presence of all carbons in the structure.

  • ¹⁹F NMR: Will show a singlet, confirming the presence and electronic environment of the single fluorine atom.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are essential to definitively assign proton and carbon signals and confirm the connectivity and substitution pattern of the complex ring system.

2. Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm the elemental composition. Tandem MS (MS/MS) experiments will reveal characteristic fragmentation patterns of the quinoline core, which can be used for identification purposes.[8][9] Under electrospray ionization (ESI), quinolones typically show fragmentation involving losses of water, carbon monoxide, and cleavage of substituent groups.[9][10]

3. Elemental Analysis This technique provides the mass percentages of carbon, hydrogen, and nitrogen. The experimental values must align closely with the theoretical percentages calculated from the empirical formula (C₁₅H₇BrClFN), providing a fundamental check of purity and composition.[11][12][13]

Part 2: Comparative Guide to Analytical Methods

Once the in-house reference standard is qualified, it can be used to develop and validate routine analytical methods for quantification and impurity profiling. High-Performance Liquid Chromatography (HPLC) is the method of choice. We will compare two common detection techniques: UV-Visible/Diode Array Detection (UV/DAD) and Tandem Mass Spectrometry (MS/MS).

Method 1: Reversed-Phase HPLC with UV/DAD Detection (HPLC-UV)

This is the workhorse method for routine quality control due to its robustness, simplicity, and cost-effectiveness.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: A C18 stationary phase is a good starting point (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The phenyl-hexyl phase could also be explored to enhance separation through pi-pi interactions with the aromatic rings.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate the quinoline nitrogen, ensuring sharp, symmetrical peaks.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is necessary to elute the relatively nonpolar analyte while also separating it from potential polar and nonpolar impurities.

    • Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: Monitor at a wavelength of maximum absorbance (likely around 254 nm and 280 nm, to be determined by DAD scan of the reference standard).

  • Standard Preparation: Prepare a stock solution of the qualified in-house reference standard in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL. Perform serial dilutions to create calibration standards (e.g., 1-100 µg/mL).

  • Quantification: Use the external standard method, generating a calibration curve of peak area versus concentration.

Causality Behind Choices: The C18 column is chosen for its versatility in retaining nonpolar compounds. Acetonitrile is selected as the organic modifier for its low viscosity and UV cutoff. Formic acid is used to control the ionization state of the basic quinoline nitrogen, preventing peak tailing. A DAD detector is crucial for assessing peak purity and selecting the optimal quantification wavelength.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification and impurity identification.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: The same chromatographic conditions as the HPLC-UV method can be used as a starting point, though flow rates may be reduced (e.g., 0.4-0.6 mL/min) for better ESI efficiency.

  • Ionization Source: ESI in positive ion mode. The quinoline nitrogen is readily protonated.

  • MS Tuning & Optimization: Infuse a dilute solution of the reference standard directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and to determine the precursor ion and product ions for Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺

    • Product Ions: Determined by collision-induced dissociation (CID). Likely fragments will involve losses from the quinoline core.

  • MRM Transitions: Select at least two specific MRM transitions for confident quantification and confirmation. For example:

    • Quantifier: The transition that gives the most intense signal.

    • Qualifier: A second, stable transition. The ratio of quantifier to qualifier must be consistent across all samples and standards.

  • Standard Preparation: Prepare calibration standards at much lower concentrations than for UV analysis (e.g., 0.1-100 ng/mL) due to the higher sensitivity of the technique.

Causality Behind Choices: A triple quadrupole mass spectrometer is used for its ability to perform MRM, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. This virtually eliminates matrix interferences. ESI is the preferred ionization technique for polar and semi-polar molecules like quinolines in a liquid stream.

G cluster_routine Routine Analytical Workflow A Test Sample (e.g., API Batch, Formulation) C Sample & Standard Preparation A->C B Qualified In-House Reference Standard B->C D HPLC System C->D E UV/DAD Detector D->E F Mass Spectrometer (MS/MS) D->F G Data Acquisition & Processing E->G F->G H Assay & Purity Calculation (Comparison to Standard) G->H

Caption: Routine analytical workflow using the qualified standard.

Performance Comparison: HPLC-UV vs. LC-MS/MS

FeatureHPLC-UV/DADLC-MS/MS
Selectivity Moderate. Relies on chromatographic separation. Co-eluting impurities can interfere.Very High. Mass-based detection (MRM) is highly specific and can resolve chromatographically co-eluting peaks.
Sensitivity Good (µg/mL range). Suitable for assay and major impurities.Excellent (pg/mL to ng/mL range). Ideal for trace impurity analysis and bioanalysis.
Linearity Wide dynamic range, typically 3-4 orders of magnitude.Wide dynamic range, but can be more susceptible to matrix effects and detector saturation at high concentrations.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively simple to operate and maintain.More complex instrumentation requiring specialized training for operation and method development.
Application Ideal for routine QC, content uniformity, and purity assays of the main component.Essential for identifying unknown impurities, structural elucidation, and quantifying trace-level contaminants.

Conclusion

The analysis of a novel, complex molecule like 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline mandates a foundational approach centered on the creation of a rigorously qualified in-house reference standard. Through a combination of NMR, mass spectrometry, and elemental analysis, the identity and purity of this standard can be established with a high degree of confidence.

For routine analysis, both HPLC-UV and LC-MS/MS serve distinct but complementary roles. HPLC-UV provides a robust, cost-effective solution for quality control assays and purity determinations of the main component. In contrast, LC-MS/MS offers the supreme sensitivity and selectivity required for trace-level impurity analysis, metabolite identification, and definitive structural confirmation. The choice of method must be guided by the specific analytical objective, whether it is routine batch release or in-depth impurity characterization. By leveraging these methodologies, researchers can ensure the generation of accurate, reliable, and defensible analytical data throughout the drug development lifecycle.

References

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Gao, C., et al. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. Retrieved from [Link]

  • Arcadi, A., et al. (n.d.). A New Green Approach to the Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Sharma, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Retrieved from [Link]

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link]

  • Cohn, E. J. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ACS Publications. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Wikipedia. (2020). Skraup reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Retrieved from [Link]

  • ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Retrieved from [Link]

  • Taylor & Francis. (2018). Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Retrieved from [Link]

  • Bentham Science. (n.d.). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]

  • Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Retrieved from [Link]

  • PubMed. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Determining Empirical and Molecular Formulas. Retrieved from [Link]

  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from [Link]

  • EMA. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for biotechnological/biological products Q6B. Retrieved from [Link]

  • EMA. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances Q6A. Retrieved from [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 3.5: Empirical Formulas from Analysis. Retrieved from [Link]

  • ILAC. (2005). Guidelines for the Selection and Use of Reference Materials. Retrieved from [Link]

  • OpenStax. (2019). 3.2 Determining Empirical and Molecular Formulas. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]

  • WHO. (2019). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. Retrieved from [Link]

  • Starodub. (2019). Reference standards biopharmaceutical products - Do you have your reference standard program in place?. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • Tasian Inch. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

  • University of Helsinki. (2021). Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of polysubstituted quinolines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C–C bond cleavage from 2-styrylanilines and β-keto esters. Retrieved from [Link]

Sources

Structural Elucidation of Substituted 2-Phenylquinoline Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of antimalarial, antiviral (specifically SARS-CoV-2 helicase inhibitors), and imaging agents, the 2-phenylquinoline (2-PhQ) scaffold is a privileged structure. However, its utility is often bottlenecked by poor aqueous solubility and polymorphism.

While NMR spectroscopy is the workhorse of solution-state characterization, it frequently fails to predict the solid-state behavior that dictates bioavailability. Single-Crystal X-Ray Diffraction (SC-XRD) is not merely a confirmation tool; it is the only method that definitively maps the torsion angle between the phenyl and quinoline rings—a critical geometric parameter that governs


-

stacking and, consequently, solubility and binding affinity.

This guide compares SC-XRD against alternative analytical techniques and provides a validated protocol for crystallizing these recalcitrant planar systems.

Comparative Analysis: Why X-ray Crystallography?

For substituted 2-phenylquinolines, the choice of analytical method is not about preference but about the limitations of physics.

The "Aggregation Problem" in NMR

2-Phenylquinoline derivatives are highly planar. In solution (NMR), they exhibit strong concentration-dependent aggregation due to


-

stacking.[1] This leads to:
  • Peak Broadening: Loss of multiplicity information.

  • Rotamer Averaging: NMR observes a time-averaged structure, often masking the distinct atropisomers formed by bulky substitutions (e.g., -Cl, -NO2) at the ortho positions.

The X-ray Advantage

SC-XRD freezes these interactions, allowing us to measure the exact centroid-to-centroid distances of the stacks and the specific torsion angles that break planarity.

Table 1: Performance Matrix – SC-XRD vs. Alternatives
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
DFT Modeling (B3LYP)
3D Conformation Absolute. Direct observation of torsion angles.Inferential. Derived from NOE constraints; averaged.Theoretical. Gas-phase bias; misses packing forces.
Intermolecular Data High. Maps

-stacking (3.4–3.6 Å) & H-bonds.
Low. Only observable via concentration gradients.Medium. Requires complex periodic boundary conditions.
Sample State Solid (Crystal).Solution (Deuterated solvent).[1][2]Virtual.
Time to Result 24–72 hours (growing crystals is the rate step).15 minutes.Hours to Days (CPU dependent).
Cost High (Instrument/Cryogenics).Medium.Low (Software license).
Primary Failure Mode Twinning or lack of crystallization.Solubility limits; paramagnetic impurities.Basis set superposition error.

Structural Performance & Data Analysis

The biological efficacy of 2-PhQ derivatives often hinges on the interplanar angle (torsion) between the phenyl ring and the quinoline core.

  • Planar Systems (Angle < 10°): Maximize

    
    -stacking. These are excellent DNA intercalators but suffer from extremely low solubility.
    
  • Twisted Systems (Angle > 30°): Substituents at the ortho position (e.g., 2-(2-chlorophenyl)quinoline) force a twist. This disrupts the crystal packing lattice, lowering the melting point and significantly improving solubility.

Experimental Data: The Substituent Effect

The following data compares a planar derivative against a twisted derivative, demonstrating how substitution alters the unit cell.

Table 2: Comparative Crystallographic Parameters
ParameterPlanar Derivative (Unsubstituted)Twisted Derivative (6-chloro-2-phenyl...)
Formula


Crystal System OrthorhombicMonoclinic
Space Group


Unit Cell

(Å)
11.4214.79
Unit Cell

(Å)
5.855.76
Unit Cell

(Å)
32.1028.40

Angle
90°99.04°

-Stack Distance
3.38 Å (Tight) 3.56 Å (Loose)
Refinement (

)
4.2%4.8%

Note: Data adapted from representative structures of phenylquinoline carboxylates and chlorides to illustrate lattice expansion caused by substitution.

Visualization: The Interaction Hierarchy

The following diagram illustrates the hierarchy of forces we observe in these crystals. The "Twist" is the central node that dictates whether the molecule packs via insoluble stacks or soluble networks.

G Substituent Substituent (e.g., -Cl, -NO2) Torsion Torsion Angle (Twist) Substituent->Torsion Steric Hindrance Packing Crystal Packing Motif Torsion->Packing Determines Lattice Energy PiStack π-π Stacking (< 3.5 Å) Packing->PiStack Planar = Strong HBond C-H...N / C-H...O Interactions Packing->HBond Twisted = Exposed Solubility Aqueous Solubility PiStack->Solubility Strong Stacking = Low Solubility Intercalation DNA/RNA Intercalation (Bio-Activity) PiStack->Intercalation Facilitates Insertion HBond->Solubility Increases Solvation

Figure 1: The causal relationship between chemical substitution, crystal packing forces, and biological properties.[3]

Experimental Protocol: Validated Workflow

Growing X-ray quality crystals of 2-PhQ derivatives is difficult due to their tendency to form microcrystalline powders. The following protocol utilizes a slow evaporation technique optimized for planar aromatics.

Step 1: Synthesis (One-Pot Condensation)

We utilize a modified Friedländer condensation or a one-pot reaction of anilines with cinnamaldehydes.

  • Reactants: Mix substituted aniline (1.0 eq) and cinnamaldehyde (1.0 eq) in Iodine (

    
    , 10 mol%) and DMSO.
    
  • Condition: Heat at 100°C for 4 hours.

  • Workup: Quench with sodium thiosulfate, extract with ethyl acetate.

  • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1). Purity must be >98% by NMR before crystallization.

Step 2: Crystallization (The Critical Step)

Standard vapor diffusion often fails for these hydrophobic molecules. We use Binary Solvent Evaporation .

  • Solvent A (Good): Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Solvent B (Poor/Viscous): Ethanol or DMF.

Protocol:

  • Dissolve 20 mg of the purified derivative in 2 mL of DCM.

  • Add 0.5 mL of Ethanol slowly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Cover the vial with Parafilm and pierce 3 small holes with a needle.

  • Store in a vibration-free environment at 4°C (fridge) for 3–5 days.

    • Why 4°C? Lower temperature slows kinetic nucleation, favoring fewer, larger crystals over microcrystalline precipitation.

Step 3: Data Collection & Refinement[2][3]
  • Mounting: Use a Kapton loop with Paratone-N oil.

  • Temperature: Collect at 100 K . Room temperature collection results in high thermal ellipsoids for the terminal phenyl ring due to rotation.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to reduce absorption by heavier substituents (Cl, Br).
Workflow Diagram

Workflow Start Crude Product Purify Column Chromatography (>98% Purity) Start->Purify Dissolve Dissolve in DCM (Good Solvent) Purify->Dissolve AddPoor Add Ethanol (Anti-Solvent) Dissolve->AddPoor Filter 0.45µm Filtration AddPoor->Filter Remove Nuclei Evap Slow Evaporation (4°C, 3-5 Days) Filter->Evap Diffraction SC-XRD (100 K) Evap->Diffraction Select Crystal

Figure 2: Optimized crystallization workflow for hydrophobic 2-phenylquinoline derivatives.

References

  • Crystal Structure & DFT Analysis: Title: Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate Derivatives. Source: ResearchGate / Crystals (2015). URL:[Link]

  • Biological Relevance (Antiviral): Title: Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity.[4] Source: ACS Medicinal Chemistry Letters / PMC. URL:[Link]

  • Intermolecular Interactions (Stacking): Title: The interaction of substituted 2-phenylquinoline intercalators with RNA. Source: PubMed / Biophysical Chemistry. URL:[Link]

  • Methodological Comparison: Title: Comparison of NMR and X-ray crystallography in macromolecular structure determination. Source: Birkbeck, University of London / Principles of Protein Structure. URL:[Link]

  • General Chemical Data: Title: 2-Phenylquinoline Compound Summary. Source: PubChem.[5] URL:[Link]

Sources

A Comparative Guide to the Antimicrobial Potency of Fluoroquinolones and Phenylquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial drug discovery, the quinolone scaffold has proven to be a remarkably fruitful starting point for the development of potent antibacterial agents. Among the numerous derivatives, the fluoroquinolones have established themselves as a cornerstone of antibacterial therapy, with a well-understood mechanism of action and a broad spectrum of activity. More recently, another class of quinolone derivatives, the phenylquinolines, has emerged, demonstrating intriguing, albeit less potent, antibacterial properties. This guide provides a detailed comparative analysis of the antimicrobial potency of fluoroquinolones and phenylquinolines, delving into their mechanisms of action, spectrum of activity, and the experimental methodologies used to evaluate their efficacy.

Structural and Mechanistic Divergence: A Tale of Two Quinolones

At their core, both fluoroquinolones and phenylquinolines share the fundamental quinolone bicyclic structure. However, key substitutions dictate their distinct pharmacological profiles.

Fluoroquinolones , as their name suggests, are characterized by the presence of a fluorine atom at position 6 of the quinolone ring. This substitution is crucial for their potent antibacterial activity, enhancing their penetration into bacterial cells and their interaction with their molecular targets.[1] The addition of a piperazine ring or other cyclic amines at position 7 further broadens their spectrum of activity.[2]

Phenylquinolines , on the other hand, are distinguished by the presence of a phenyl group, typically at position 2 of the quinolone ring. The substitutions on this phenyl ring, as well as on the quinolone core itself, significantly influence their biological activity.[3][4]

The most critical distinction between these two classes lies in their primary mechanism of action.

The Established Paradigm: Fluoroquinolones as Dual Inhibitors of Bacterial Type II Topoisomerases

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type IIA topoisomerase).[5][6] These enzymes are vital for DNA replication, repair, and recombination.

  • DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication.[7]

  • Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV plays a crucial role in the decatenation (separation) of newly replicated daughter chromosomes.[8]

Fluoroquinolones stabilize the covalent complex formed between these enzymes and the bacterial DNA, leading to the accumulation of double-strand DNA breaks and ultimately, cell death.[5][6]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) FQ->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Fork Blocked Replication Fork DNA_Gyrase->Replication_Fork Topo_IV->DNA Acts on Topo_IV->Replication_Fork Cell_Death Cell Death Replication_Fork->Cell_Death Leads to Phenylquinoline_Mechanism cluster_bacterium Bacterial Cell PQ Phenylquinoline DNA_Gyrase DNA Gyrase PQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Activity less certain) PQ->Topo_IV ? DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->Replication_Inhibition Bacteriostatic_Effect Bacteriostatic/ Bactericidal Effect Replication_Inhibition->Bacteriostatic_Effect Leads to MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Serial Dilutions of Antimicrobial Agent C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate (16-20h) C->D E Observe for Growth (Determine MIC) D->E F Subculture from Wells with No Growth E->F Proceed with non-turbid wells G Plate on Agar F->G H Incubate (18-24h) G->H I Count Colonies (Determine MBC) H->I

Sources

Comparative Purity Analysis Guide: 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

Synthesizing 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline presents a unique "perfect storm" of analytical challenges. Unlike simple heterocycles, this scaffold contains three distinct halogen atoms (Br, Cl, F) and a phenyl ring. In drug development, this specific substitution pattern is often a "privileged scaffold" designed to exploit specific metabolic stability or binding pocket interactions.

However, the synthesis—likely proceeding via the conversion of a 4-hydroxy intermediate using phosphorus oxybromide (POBr₃)—introduces critical impurity classes that standard HPLC-UV often fails to resolve:

  • Regioisomers: Halogen migration (scrambling) during high-temperature cyclization or bromination.

  • Hydrolysis Precursors: Residual 4-hydroxy-7-chloro-8-fluoro-2-phenylquinoline (reverting due to moisture sensitivity of the C-Br bond).

  • Des-halo impurities: Incomplete halogenation or reduction by-products.

This guide compares three analytical workflows to ensure the integrity of this compound for biological screening: Standard HPLC-UV , UHPLC-MS/MS , and Quantitative 19F-NMR (qNMR) .

Comparative Methodology

Method A: HPLC-UV (The Routine Workhorse)
  • Principle: Separation based on hydrophobicity using a C18 stationary phase.

  • Pros: High precision for main peak assay; widely available; robust.

  • Cons: The 4-hydroxy impurity often tails significantly due to phenolic acidity. Regioisomers with similar dipole moments (e.g., 6-chloro vs 7-chloro isomers) may co-elute, leading to false purity claims.

Method B: UHPLC-MS (The Impurity Hunter)
  • Principle: High-resolution separation coupled with mass spectrometry.

  • Pros: The definitive method for identifying halogen patterns. The isotopic distribution of Br (

    
    ) and Cl (
    
    
    
    ) creates a unique spectral fingerprint that distinguishes the product from des-bromo or des-chloro impurities immediately.
  • Cons: Expensive; requires ionization optimization (ESI+ is preferred for quinolines).

Method C: 19F qNMR (The Structural Validator)
  • Principle: Quantitative Nuclear Magnetic Resonance targeting the single Fluorine atom at position 8.

  • Pros: The "Silver Bullet" for this molecule. Since the molecule has exactly one Fluorine, 19F NMR provides a molar response ratio of 1:1 without complex extinction coefficients. It effortlessly separates regioisomers (the chemical shift of F is highly sensitive to the position of the adjacent Cl and Br).

  • Cons: Lower sensitivity than MS (requires >5 mg sample).

Data Presentation: Performance Matrix

MetricHPLC-UV (254 nm)UHPLC-MS (ESI+)19F qNMR
Purity Basis % Area (Chromatographic)% Area (Ion Count)% Weight/Weight (Absolute)
LOD (Limit of Detection) ~0.05%< 0.01%~0.5%
Specificity (Isomers) Moderate (Risk of Co-elution)High (If masses differ)Excellent (Shift dependent)
Throughput High (20 min/sample)High (10 min/sample)Low (30-60 min/sample)
Primary Use Case Routine Batch ReleaseImpurity ID & Trace AnalysisReference Standard Qualification

Experimental Protocols

Protocol 1: High-Resolution HPLC-UV Method

Designed to separate the lipophilic 4-bromo product from the polar 4-hydroxy precursor.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity/tailing).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/impurities).

  • Gradient:

    • 0 min: 5% B

    • 2 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration)

Critical Note: Do not use phosphate buffers if transferring to MS. Formic acid is volatile and MS-compatible.

Protocol 2: 19F qNMR Purity Assay

The self-validating method for absolute purity.

  • Internal Standard (IS) Selection: Select α,α,α-Trifluorotoluene (δ -63 ppm) or 2,4-Dichlorobenzotrifluoride . Ensure the IS resonance does not overlap with the analyte's fluorine signal (expected range -110 to -140 ppm for quinoline-8-F).

  • Sample Prep:

    • Weigh exactly 15.0 mg of the synthesized Quinoline.

    • Weigh exactly 10.0 mg of the Internal Standard.

    • Dissolve in 0.7 mL DMSO-d6 (preferred over CDCl₃ to prevent aggregation of the planar quinoline rings).

  • Acquisition Parameters:

    • Pulse Sequence: zgig (Inverse gated decoupling to eliminate NOE, ensuring quantitative integration).

    • Relaxation Delay (D1): 30 seconds (Must be > 5 × T1).

    • Scans: 64.

    • Spectral Width: 200 ppm.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of F atoms (1 for both),
    
    
    = Molar Mass,
    
    
    = Weight.[1]

Visualization & Logic

Diagram 1: Analytical Decision Workflow

This logic gate ensures resources are not wasted on qNMR if the crude material is too impure.

AnalyticalWorkflow Start Crude Synthesized Product (4-Br-7-Cl-8-F-2-Ph-Quinoline) Solubility Solubility Check (DMSO/MeCN) Start->Solubility HPLC_Screen HPLC-UV Screening (Method A) Solubility->HPLC_Screen Purity_Check Purity > 95%? HPLC_Screen->Purity_Check MS_Analysis UHPLC-MS/MS (Identify Halogen Loss) Purity_Check->MS_Analysis No (<95%) qNMR 19F qNMR Assay (Absolute Purity) Purity_Check->qNMR Yes (>95%) Prep_LC Prep-HPLC Purification MS_Analysis->Prep_LC Prep_LC->HPLC_Screen Recycle Release Release for Bio-Assay qNMR->Release

Caption: Decision matrix for purifying and validating multi-halogenated quinolines.

Diagram 2: Impurity Fate Mapping

Understanding where the impurities originate allows for process control.

ImpurityFate StartMat 4-Hydroxy Precursor Reaction Reaction: POBr3 / 140°C StartMat->Reaction Product Target: 4-Bromo-7-Cl-8-F Reaction->Product Main Path Imp2 Impurity B: Des-Bromo (Reduction) Reaction->Imp2 Overheating Imp3 Impurity C: Regioisomer (Scrambling) Reaction->Imp3 Acid Catalysis Imp1 Impurity A: 4-Hydroxy (Hydrolysis) Product->Imp1 Moisture/Workup

Caption: Origin of critical impurities during the POBr3 mediated bromination.

References

  • Takahashi, K., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications.[2] Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025).[3] HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Outsourcing. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS. Retrieved from [Link]

Sources

Benchmarking cytotoxicity of Datura alkaloids against standard chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking of Datura species alkaloids (specifically tropanes and withanolides) against industry-standard chemotherapeutics (Paclitaxel, Doxorubicin). While standard chemotherapeutics operate via highly specific, high-potency mechanisms (e.g., microtubule stabilization), Datura derived compounds exhibit a broader, multi-target cytotoxicity profile characterized by mitochondrial disruption and anticholinergic modulation.

Key Finding: Crude Datura extracts typically exhibit IC50 values in the 20–100 µg/mL range, whereas pure chemotherapeutics operate in the nM to low µM range. However, Datura compounds show promise in overcoming multidrug resistance (MDR) where standard agents fail, particularly through synergistic ROS generation.

Part 1: The Candidates

To accurately benchmark performance, we must distinguish between the crude matrix and purified active pharmaceutical ingredients (APIs).

The Challenger: Datura Alkaloids[1][2][3][4][5]
  • Source: Datura stramonium, Datura metel, Datura innoxia.[1][2]

  • Primary Actives:

    • Tropane Alkaloids: Scopolamine (Hyoscine), Hyoscyamine, Atropine.[3][4] Primarily known for anticholinergic effects but show specific cytotoxicity in neuroblastoma and glioblastoma lines.

    • Withanolides (Daturalides): Steroidal lactones often responsible for the bulk of the cytotoxicity observed in whole-plant extracts.

  • Solubility Profile: Lipophilic (requires DMSO/Ethanol for in vitro assays).

The Standards (Benchmarks)
  • Paclitaxel (Taxol):

    • Mechanism:[5][6] Microtubule stabilizer (G2/M arrest).

    • Typical IC50: 2–20 nM (highly potent).

  • Doxorubicin (Adriamycin):

    • Mechanism:[5][6] DNA intercalation and Topoisomerase II inhibition.

    • Typical IC50: 0.1–0.5 µM.

Part 2: Comparative Mechanism of Action

Understanding how cell death occurs is as critical as the potency.

Mechanistic Divergence[5][11]
  • Standard Chemo: Focuses on arresting cell division physically (microtubules) or genetically (DNA replication).

  • Datura Alkaloids: Induce "Metabolic Stress." They trigger Reactive Oxygen Species (ROS) generation, disrupting the mitochondrial membrane potential (

    
    ), leading to Cytochrome C release.
    
Visualization: Signaling Pathways

The following diagram illustrates the divergent pathways of Paclitaxel vs. Datura alkaloids.

G cluster_0 Standard Chemotherapy (Paclitaxel) cluster_1 Datura Alkaloids (Scopolamine/Withanolides) Taxol Paclitaxel Tubulin Beta-Tubulin Binding Taxol->Tubulin Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Caspase Caspase-3/9 Activation Arrest->Caspase Datura Datura Alkaloids ROS ROS Generation (Oxidative Stress) Datura->ROS Mito Mitochondrial Dysfunction ROS->Mito Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Figure 1.[5] Mechanistic divergence between Paclitaxel (Microtubule stabilization) and Datura alkaloids (Mitochondrial/ROS stress).

Part 3: Quantitative Benchmarking (The Data)

The following data aggregates findings from multiple comparative studies. Note the "Potency Gap" between pure drugs and plant extracts.

Table 1: Comparative IC50 Values (Cytotoxicity)

Lower IC50 indicates higher potency.

Cell LineTissue OriginDatura Extract (µg/mL)Scopolamine (Pure) (µM)Doxorubicin (Standard) (µM)Interpretation
MCF-7 Breast42.7 - 50.0> 1000.2 - 0.8Datura requires high doses; Doxorubicin is ~1000x more potent.
A549 Lung25.0 - 60.0> 2000.5 - 1.2Datura shows moderate selectivity but low potency.
HepG2 Liver30.0 - 45.0~ 1500.4 - 1.0Datura withanolides drive activity here, not just alkaloids.
UMG87 Glioblastoma~ 21.5N/A< 0.1Datura shows specific promise in neural-derived tumors.

Expert Insight: Do not equate Datura extract potency directly with Scopolamine. Pure Scopolamine often shows weak cytotoxicity (IC50 > 100 µM). The cytotoxicity in extracts is frequently driven by Withanolides or synergistic effects between alkaloids and other phytochemicals.

Part 4: Experimental Protocol (Self-Validating System)

The Challenge: Plant extracts often contain reducing agents (phenols, flavonoids) that chemically reduce MTT reagents, creating False Negatives (appearing viable when dead) or False Positives (interference).

Optimized Workflow: The "Interference-Free" MTT Assay

This protocol includes a mandatory "Compound Control" to validate data integrity.

Reagents
  • Cell Lines: MCF-7 or A549 (ATCC).

  • Positive Control: Paclitaxel (10 µM stock).

  • Test Compound: Datura Alkaloid Fraction (dissolved in DMSO; final DMSO < 0.5%).

  • Assay Reagent: MTT (5 mg/mL in PBS).

Step-by-Step Protocol
  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add Datura samples (Gradient: 10–200 µg/mL).

    • Critical Step: Include "Cell-Free Compound Control" wells (Media + Drug + MTT, no cells). If these turn purple, your drug reacts with MTT.[7] Use SRB assay instead.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT reagent. Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan.

  • Read: Measure Absorbance at 570 nm.

Visualization: Experimental Workflow

Workflow Start Start: Cell Seeding Treat Treatment (Datura vs Taxol) Start->Treat Check Interference Check (Cell-Free Control) Treat->Check Assay MTT/SRB Assay Check->Assay No Interference Data IC50 Calculation Check->Data Correction Applied Assay->Data

Caption: Figure 2. Validated workflow including the critical "Interference Check" to prevent false viability readings from plant antioxidants.

Part 5: Strategic Analysis & Conclusion

Is Datura a viable competitor to Paclitaxel? In terms of raw molar potency: No. Paclitaxel is nanomolar; Datura alkaloids are micromolar.[8]

Where is the value?

  • Selectivity: Datura extracts often show lower toxicity to normal fibroblasts (e.g., Vero cells) compared to Doxorubicin, which is cardiotoxic.

  • MDR Reversal: Scopolamine has been shown to modulate P-glycoprotein (P-gp) efflux pumps. Using Datura alkaloids as an adjuvant could potentially re-sensitize resistant tumors to Paclitaxel.

Final Recommendation: Researchers should pivot from testing Datura as a monotherapy to testing it as a chemosensitizer . Future studies should focus on fractionating Withanolides rather than Tropane alkaloids for direct cytotoxicity.

References

  • Anticancer activity of Datura metel on MCF-7 cell line. ResearchGate. [Link]

  • Cytotoxic activity of crude extracts from Datura stramonium's fungal endophytes against A549 lung carcinoma. National Institutes of Health (PMC). [Link]

  • Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. PubMed. [Link]

  • The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport. National Institutes of Health (PMC). [Link]

  • Phytochemistry, Pharmacology, and Toxicology of Datura Species—A Review. National Institutes of Health (PMC). [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline

[1][2][3]

Executive Summary & Immediate Action

Do not dispose of this compound down the drain or in general trash. 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline is a poly-halogenated nitrogen heterocycle .[1][2][3][4][5][6][7][8][9] Its disposal is strictly regulated due to its thermal stability and the formation of highly corrosive acid gases (HF, HCl, HBr) and nitrogen oxides (NOx) upon combustion.

  • Waste Stream: Halogenated Organic Waste.[1][2][10]

  • RCRA Classification (USA): Likely D001 (Ignitable, if in solvent), D002 (Corrosive, potential), or F-listed (if spent solvent mixture).[1][2] Treat as Hazardous Waste .[1][2][6]

  • Critical Labeling Requirement: You must explicitly list "Fluorinated Heterocycle" on the waste tag to alert incineration facilities of Hydrofluoric Acid (HF) generation potential.[1]

Technical Hazard Assessment (The "Why")

To ensure safe disposal, one must understand the chemical behavior of this molecule during the waste lifecycle.

Thermal Decomposition Risks

Unlike simple hydrocarbons, this molecule contains three distinct halogens (Br, Cl, F).[1][2]

  • 8-Fluoro substituent: The Carbon-Fluorine bond is one of the strongest in organic chemistry.[1] Standard incineration temperatures (

    
    C) may result in incomplete combustion or the formation of fluorinated dioxins/furans. Complete combustion generates Hydrofluoric Acid (HF) , which corrodes standard incinerator refractory linings and requires specialized wet scrubbers [1].[1][2]
    
  • 4-Bromo & 7-Chloro substituents: These release Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl) gases, which are immediate respiratory hazards and corrosive to metal waste drums if moisture is present [2].[1][2]

Chemical Stability & Reactivity[2]
  • Solid State: Stable under ambient conditions.[1][2]

  • In Solution: If dissolved in DMSO or DMF for biological assays, the waste mixture becomes a "mixed solvent stream."[1][2] The high boiling point of these solvents complicates solvent recovery, mandating high-temperature destructive incineration.[1][2]

Waste Segregation & Handling Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired reagent, synthesis failures, contaminated weighing boats.[1]

  • Primary Container: Place the solid substance in a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during compaction.[1]

  • Secondary Containment: Seal the HDPE jar and place it inside a clear, 6-mil polyethylene bag.

  • Labeling:

    • Chemical Name: Full IUPAC name (Do not use abbreviations like "Q-Br-Cl-F").

    • Hazard Checkbox: Toxic, Irritant.[1][2][4]

    • Special Note: Write "HIGH HALOGEN CONTENT (F, Cl, Br)" clearly on the tag.[1][2]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC effluent, reaction filtrates (DCM, Ethyl Acetate, DMSO).[1][2]

  • Segregation: Pour into the Halogenated Solvent carboy (Red can/Safety can).

    • Critical: Do NOT mix with oxidizing acids (Nitric, Perchloric) or aqueous basic waste, as the quinoline nitrogen can form salts or undergo hydrolysis, potentially generating heat or pressure.[1][2]

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the reaction mixture was acidic (e.g., after an acid workup), neutralize it before adding to the bulk solvent drum to prevent drum corrosion.[1]

  • Container Material: Use HDPE or Teflon-lined steel drums.

Quantitative Data: Incineration Parameters

The following table summarizes the required destruction parameters for the waste contractor.

ParameterRequirementReason
Incineration Temp

C
Required to break the C-F bond (8-position).[1][2]
Residence Time

Ensures complete destruction of the quinoline ring.[1][2]
Scrubber Type Caustic (NaOH) Wet ScrubberNeutralization of HF, HCl, and HBr gases.[1][2]
Flash Point

C (Solid)
High thermal stability requires fuel supplementation.[1][2]

Visualized Workflows

Decision Tree: Waste Segregation

This logic flow ensures the compound never enters the wrong waste stream (e.g., aqueous or non-halogenated).

WasteSegregationStartWaste Generation:4-Bromo-7-chloro-8-fluoro-2-phenylquinolineStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidSolidBinSolid Waste Bin(Label: Toxic Solid)Solid->SolidBinDouble BaggedSolventCheckSolvent Type?Liquid->SolventCheckHaloSolvHalogenated(DCM, Chloroform)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated(MeOH, DMSO, EtOAc)SolventCheck->NonHaloSolvHaloCarboyHalogenated Waste Carboy(Red Tag)HaloSolv->HaloCarboyNonHaloSolv->HaloCarboy*Must go to Halogenateddue to solute content*

Figure 1: Segregation logic. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the halogenated solute mandates disposal in the Halogenated Waste stream.

Emergency Protocol: Spill Response

Immediate actions to take if the solid powder is spilled in the laboratory.

SpillResponseSpillSpill DetectedEvacuate1. Evacuate Immediate Area(Avoid Dust Inhalation)Spill->EvacuatePPE2. Don PPE:Nitrile Gloves (Double),N95/P100 Mask, GogglesEvacuate->PPEContain3. Containment:Cover with damp paper towels(Prevents dust)PPE->ContainClean4. Cleanup:Scoop into wide-mouth jar.Wipe surface with acetone.Contain->CleanLabel5. Label & Dispose:'Hazardous Waste - Debris'Clean->Label

Figure 2: Spill response workflow emphasizing dust control.

References

  • U.S. Environmental Protection Agency (EPA). (2020).[1][2] Incineration to Manage PFAS Waste Streams. (Technical Brief on Fluorinated Organic Destruction). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.